Cycloundeca-1,5-diene
Description
Structure
2D Structure
Properties
CAS No. |
86607-72-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
cycloundeca-1,5-diene |
InChI |
InChI=1S/C11H18/c1-2-4-6-8-10-11-9-7-5-3-1/h1-2,7,9H,3-6,8,10-11H2 |
InChI Key |
PAJDCTBXRIKSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=CCCC=CCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (Z,E)-Cycloundeca-1,5-diene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a state-of-the-art synthetic approach to germacrenes, a class of sesquiterpenes characterized by a ten-membered ring system analogous to the requested (Z,E)-Cycloundeca-1,5-diene. The synthesis detailed herein is a scalable and enantioselective route developed by Baran and coworkers, which addresses the significant challenge of constructing the sterically demanding ten-membered carbocycle.[1][2] This guide will present the core synthetic strategy, detailed experimental protocols, tabulated quantitative data, and visualizations of the key chemical transformations.
Core Synthesis Strategy
The synthetic approach commences with the readily available C15 building block, farnesol, and proceeds through a series of key transformations to construct the germacrane skeleton. The overall strategy can be summarized in the following logical workflow:
Figure 1: Overall synthetic workflow from farnesol to the germacrene core.
The key innovation of this synthesis is a palladium-catalyzed intramolecular coupling of an aldehyde with an allyl chloride (a modified Nozaki-Hiyama-Kishi reaction) to form the ten-membered ring, a transformation that is notoriously difficult to achieve efficiently.[1][2]
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of the epoxy-germacrenol, a representative germacrene.
Step 1: Sharpless Asymmetric Epoxidation of Farnesol
This step establishes the stereochemistry of the epoxide, which is crucial for the overall stereochemical outcome of the synthesis.
Procedure: To a stirred solution of titanium(IV) isopropoxide (0.1 equiv) and (+)-diethyl tartrate (0.12 equiv) in dichloromethane at -50 °C under an inert atmosphere, are added 4Å molecular sieves. A solution of tert-butyl hydroperoxide (2 equiv) is then added, followed by the dropwise addition of farnesol (1 equiv). The reaction mixture is stirred for 2 hours at -50 °C.
Step 2: Parikh-Doering Oxidation to the Epoxy Aldehyde
The resulting epoxy alcohol is oxidized to the corresponding aldehyde without purification.
Procedure: The crude epoxy alcohol from the previous step is dissolved in dichloromethane and cooled to 0 °C. Sulfur trioxide pyridine complex (4 equiv), diisopropylethylamine (5 equiv), and dimethyl sulfoxide (10 equiv) are added sequentially. The reaction mixture is stirred for 30 minutes at 0 °C.[2]
Step 3: Regioselective Chlorination and Double Bond Transposition
This step prepares the precursor for the key macrocyclization.
Procedure: To the crude epoxy aldehyde in dichloromethane at room temperature is added N-chlorosuccinimide (1.1 equiv) followed by phenylselenyl chloride (0.12 equiv). The reaction is stirred for 1 hour. The resulting chlorinated epoxy aldehyde is purified by column chromatography. The overall yield for these first three steps is 63% on a decagram scale.[1][2]
Step 4: Palladium-Catalyzed Macrocyclization
The final ring-closing step to form the ten-membered germacrene ring.
Procedure: A solution of the chlorinated epoxy aldehyde (1 equiv) in dimethylacetamide is added slowly over 1.5 hours to a solution of bis(triphenylphosphine)palladium(II) dichloride (10 mol%), potassium carbonate (1.5 equiv), and diethylzinc (1.5 equiv) in dimethylacetamide at 50 °C. The reaction mixture is stirred at this temperature. The resulting epoxy-germacrenol is obtained in approximately 42% yield after purification.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Conditions for the Synthesis of Epoxy-Germacrenol
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sharpless Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP | CH₂Cl₂ | -50 | 2 | - |
| 2 | Parikh-Doering Oxidation | SO₃·py, iPr₂NEt, DMSO | CH₂Cl₂ | 0 | 0.5 | - |
| 3 | Chlorination | NCS, PhSeCl | CH₂Cl₂ | Room Temp. | 1 | 63 (over 3 steps) |
| 4 | Macrocyclization | Pd(PPh₃)₂Cl₂, K₂CO₃, Et₂Zn | DMA | 50 | - | 42 |
Table 2: Spectroscopic Data for Key Intermediates and Product
| Compound | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) | Mass Spec (m/z) |
| Farnesol | 5.41 (m, 2H), 5.10 (m, 1H), 4.16 (d, J=7.0 Hz, 2H), 2.15-1.95 (m, 8H), 1.68 (s, 3H), 1.60 (s, 6H) | 141.0, 131.3, 124.3, 123.8, 59.1, 39.7, 39.6, 26.7, 26.2, 17.7, 16.0 | M⁺ 222.1984 |
| Epoxy Aldehyde | 9.65 (s, 1H), 5.15 (t, J=6.5 Hz, 1H), 3.01 (t, J=6.0 Hz, 1H), 2.70-2.50 (m, 2H), 2.20-2.00 (m, 4H), 1.65 (s, 3H), 1.28 (s, 3H), 1.26 (s, 3H) | 202.4, 132.0, 123.5, 63.8, 58.3, 41.2, 36.4, 27.5, 25.7, 24.8, 18.8, 16.0 | M⁺ 238.1569 |
| Chloro Epoxy Aldehyde | 9.65 (s, 1H), 5.25 (s, 1H), 5.10 (s, 1H), 4.05 (s, 2H), 3.01 (t, J=6.0 Hz, 1H), 2.70-2.50 (m, 2H), 2.20-2.00 (m, 4H), 1.28 (s, 3H), 1.26 (s, 3H) | 202.3, 144.5, 114.2, 63.7, 58.2, 47.1, 41.1, 36.3, 27.4, 24.7, 18.7 | M⁺ 272.1179 |
| Epoxy-Germacrenol | 5.50-5.30 (m, 2H), 4.85 (s, 1H), 4.75 (s, 1H), 4.10 (d, J=8.0 Hz, 1H), 2.70 (t, J=6.0 Hz, 1H), 2.40-2.10 (m, 4H), 1.90-1.60 (m, 4H), 1.25 (s, 3H), 1.23 (s, 3H) | 148.2, 135.5, 125.0, 112.5, 75.1, 64.1, 58.5, 39.8, 37.2, 29.7, 26.5, 24.9, 18.9 | M⁺ 236.1776 |
Signaling Pathways and Logical Relationships
The key ring-closing reaction, a palladium-catalyzed Nozaki-Hiyama-Kishi (NHK) type reaction, involves a catalytic cycle that can be visualized as follows:
Figure 2: Simplified catalytic cycle for the Pd-catalyzed Nozaki-Hiyama-Kishi macrocyclization.
This diagram illustrates the key steps of oxidative addition of the allyl chloride to the low-valent palladium catalyst, transmetalation with the zinc reagent, and subsequent intramolecular nucleophilic attack of the organopalladium species onto the aldehyde, followed by reductive elimination to furnish the cyclized product and regenerate the active catalyst.
References
physical and chemical properties of Cycloundeca-1,5-diene
Introduction
Cyclodeca-1,5-diene is a cyclic hydrocarbon with the molecular formula C₁₀H₁₆.[1][][3] It is a ten-membered ring containing two double bonds at the 1 and 5 positions. This diene is a versatile intermediate in organic synthesis, primarily due to the reactivity of its double bonds and the conformational flexibility of the medium-sized ring. The stereochemistry of the double bonds can vary, leading to different isomers such as (1Z,5Z)-cyclodeca-1,5-diene and (1E,5E)-1,5-cyclodecadiene.[1] This document provides a comprehensive overview of the physical and chemical properties of Cyclodeca-1,5-diene, along with detailed experimental protocols for its synthesis and key reactions.
Physical and Chemical Properties
The properties of Cyclodeca-1,5-diene are summarized in the tables below. Data is provided for the most common isomers where available.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1][][3][4] |
| Molecular Weight | 136.23 g/mol | [1][][3][4] |
| IUPAC Name | (1Z,5Z)-cyclodeca-1,5-diene | [1] |
| CAS Number | 1124-78-3 ((E,Z)-isomer) | [][3] |
Physical Properties
| Property | Value | Source |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | 1.328 g/cm³ (for a derivative in crystalline form) | [] |
| XLogP3 | 4.2 | [1] |
| Ionization Energy | 8.90 eV | [] |
Computed Properties
| Property | Value | Source |
| Exact Mass | 136.125200510 Da | [1] |
| Monoisotopic Mass | 136.125200510 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 104 | [1] |
Experimental Protocols
Synthesis of cis,cis-1,6-Cyclodecadiene
A two-step synthesis for a related isomer, cis,cis-1,6-cyclodecadiene, starting from cis,cis-1,5-cyclononadiene has been described. This method involves the formation of 1,2,6-cyclodecatriene, followed by chemical reduction.
Step 1: Synthesis of 1,2,6-Cyclodecatriene
-
Detailed experimental procedures for this step were not available in the searched literature.
Step 2: Reduction to cis,cis-1,6-Cyclodecadiene
-
Reactants: 1,2,6-cyclodecatriene, sodium metal, liquid ammonia.
-
Procedure: The reduction is carried out by dissolving the 1,2,6-cyclodecatriene in liquid ammonia and adding sodium metal. The reaction progress is monitored by a color change.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the desired cis,cis-1,6-cyclodecadiene.
Hydroboration-Oxidation of 1,5-Cyclooctadiene (as a model for Cyclodecadiene)
The hydroboration of cyclic dienes is a common method to introduce boron-containing functional groups or to subsequently form diols. While a specific protocol for Cyclodeca-1,5-diene was not detailed, the hydroboration of the similar 1,5-cyclooctadiene to form 9-borabicyclo[3.3.1]nonane (9-BBN) is well-established and serves as a representative protocol.
Materials:
-
1,5-cyclooctadiene
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide solution
-
Hydrogen peroxide (30%)
-
Ethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, place the 1,5-cyclooctadiene and anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution over a period of 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 45 minutes.
-
Quench the reaction by adding a few drops of water to hydrolyze any unreacted borane.
-
For the oxidation step, add the sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide over 10 minutes.
-
Heat the mixture to reflux for one hour.
-
After cooling to room temperature, extract the product with ethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diol.
Logical Workflow for Hydroboration-Oxidation
Chemical Reactivity and Stability
Cyclodeca-1,5-diene exhibits reactivity typical of a cyclic diene. The double bonds can undergo a variety of addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration. The ten-membered ring structure allows for some conformational flexibility, which can influence the stereochemical outcome of reactions. Transannular reactions, where a reaction occurs between two non-adjacent atoms in the ring, are also a possibility in medium-sized rings.
The stability of Cyclodeca-1,5-diene is generally good under standard conditions, though like other dienes, it can be susceptible to oxidation and polymerization over time, especially in the presence of light and air. It is advisable to store it in a cool, dark place under an inert atmosphere.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the characterization of Cyclodeca-1,5-diene and its derivatives.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic protons in the region of 5-6 ppm. The signals for the allylic and other aliphatic protons will appear further upfield. The coupling patterns can provide information about the stereochemistry of the double bonds and the conformation of the ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the sp²-hybridized carbons of the double bonds in the downfield region (typically 120-140 ppm) and the sp³-hybridized carbons of the ring in the upfield region.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of Cyclodeca-1,5-diene, allowing for both separation from other components in a mixture and identification based on its mass spectrum. The NIST WebBook provides mass spectral data for the (E,Z)-isomer of 1,5-Cyclodecadiene.
Analytical Workflow for GC-MS Analysis
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Medium-Ring Dienes: A Case Study of Cyclodeca-1,5-diene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for medium-ring dienes, with a specific focus on cyclodeca-1,5-diene as a representative example, due to the limited availability of specific data for cycloundeca-1,5-diene. This document outlines the expected ¹H and ¹³C NMR chemical shifts, provides a detailed experimental protocol for data acquisition, and presents a logical workflow for the structural elucidation of such compounds.
Data Presentation: ¹H and ¹³C NMR Spectral Data of (Z,Z)-Cyclodeca-1,5-diene
The following tables summarize the reported ¹H and ¹³C NMR spectral data for (1Z,5Z)-cyclodeca-1,5-diene. This compound serves as a close structural analog to this compound and provides valuable insight into the expected spectral features of medium-ring dienes.
Table 1: ¹H NMR Spectral Data of (1Z,5Z)-Cyclodeca-1,5-diene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.38 | m | 4H | Olefinic protons (-CH=CH-) |
| 2.15 | m | 8H | Allylic protons (-CH₂-CH=) |
| 1.55 | m | 4H | Aliphatic protons (-CH₂-) |
Table 2: ¹³C NMR Spectral Data of (1Z,5Z)-Cyclodeca-1,5-diene [1]
| Chemical Shift (δ) ppm | Assignment |
| 130.5 | Olefinic carbons (-CH=CH-) |
| 33.9 | Allylic carbons (-CH₂-CH=) |
| 26.2 | Aliphatic carbons (-CH₂-) |
Experimental Protocols
The following section details a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for unsaturated cyclic hydrocarbons like this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (C₆D₆).
-
Sample Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion.
-
Tuning and Shimming : Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically sufficient.
-
Spectral Width : Set a spectral width that encompasses all expected proton resonances (e.g., 0-12 ppm).
-
Acquisition Time : Typically 2-4 seconds.
-
Relaxation Delay : A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.
-
Number of Scans : Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width : Set a wide spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time : Typically 1-2 seconds.
-
Relaxation Delay : A delay of 2-5 seconds.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good quality spectrum.
-
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction : Correct the baseline of the spectrum to be flat.
-
Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking : Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.
Mandatory Visualization: Workflow for NMR-based Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound, such as this compound, using NMR spectroscopy.
Caption: Workflow for NMR Data Acquisition and Structural Elucidation.
References
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of Cycloundeca-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Cycloundeca-1,5-diene, a significant cyclic hydrocarbon. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for cyclic dienes and sesquiterpenes. The guide details proposed experimental protocols, predicted fragmentation patterns, and visual representations of the underlying chemical logic, offering a predictive framework for researchers working with this and structurally related molecules.
Introduction to the Mass Spectrometry of Cyclic Dienes
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When coupled with Gas Chromatography (GC-MS), it becomes an invaluable tool for the separation and identification of volatile and semi-volatile compounds like this compound. The process involves ionizing the molecule and then separating the resulting charged fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, providing critical information about the compound's structure.
This compound, with the chemical formula C₁₁H₁₈ and a molecular weight of approximately 150.26 g/mol , presents a unique fragmentation pattern due to its cyclic structure and the presence of two double bonds.[1] Understanding these fragmentation pathways is key to its unequivocal identification and characterization.
Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A reliable method for the analysis of this compound can be adapted from established protocols for sesquiterpenes and other cyclic hydrocarbons. The following outlines a comprehensive GC-MS methodology.
Table 1: Proposed GC-MS Experimental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5973 Mass Selective Detector or equivalent |
| Capillary Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-350 |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
This protocol is designed to achieve good separation of this compound from other components in a sample and to generate a reproducible fragmentation pattern for identification.
Predicted Fragmentation Pathways of this compound
The fragmentation of cyclic dienes in an electron ionization source is governed by a set of predictable reaction pathways. For this compound, the primary fragmentation mechanisms are expected to be retro-Diels-Alder reactions and allylic cleavages, which are common for cyclic alkenes.[2]
A logical workflow for the mass spectrometry analysis and fragmentation prediction is as follows:
Caption: Experimental workflow for GC-MS analysis.
The electron ionization of this compound will result in the formation of a molecular ion (M⁺˙) at m/z 150. This molecular ion is then expected to undergo a series of fragmentation reactions.
Caption: Predicted fragmentation of this compound.
Tabulated Quantitative Data of Predicted Mass Spectrum
Based on the predicted fragmentation pathways, the following table summarizes the expected major ions, their mass-to-charge ratios, and their proposed structures.
Table 2: Predicted Mass Spectral Data for this compound
| m/z | Proposed Fragment Ion | Proposed Structure / Formation Mechanism |
| 150 | [C₁₁H₁₈]⁺˙ | Molecular Ion (M⁺˙) |
| 123 | [C₉H₁₅]⁺ | Loss of a vinyl radical (•C₂H₃) via allylic cleavage |
| 108 | [C₈H₁₂]⁺˙ | Retro-Diels-Alder reaction with loss of propene (C₃H₆) |
| 93 | [C₇H₉]⁺ | Loss of a methyl radical (•CH₃) from the m/z 108 fragment |
| 79 | [C₆H₇]⁺ | Further fragmentation of larger ions |
| 67 | [C₅H₇]⁺ | Common fragment in cyclic alkenes |
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the mass spectrometry analysis of this compound. The proposed GC-MS protocol is based on established methods for similar analytes and is expected to yield high-quality, reproducible data. The predicted fragmentation patterns, rooted in the fundamental principles of mass spectrometry, offer a valuable roadmap for the interpretation of experimental results. Researchers and drug development professionals can utilize this guide to design experiments, interpret mass spectra, and ultimately achieve a deeper understanding of the chemical properties of this compound and related compounds. Future experimental work is necessary to validate these predictions and to build a comprehensive public database for this compound.
References
The Genesis of a Challenging Carbocycle: Early Research and Discovery of Cycloundecadiene Compounds
A deep dive into the foundational synthetic strategies and initial characterizations of eleven-membered carbocyclic dienes, providing a technical guide for researchers, scientists, and drug development professionals.
The synthesis of medium-sized carbocyclic rings, particularly those containing unsaturation like cycloundecadiene, presented a significant challenge to early organic chemists. The inherent ring strain and conformational complexities of these eleven-membered systems demanded innovative synthetic approaches. This technical guide explores the seminal research that led to the first successful syntheses and characterizations of cycloundecadiene compounds, with a focus on the pioneering work that laid the groundwork for more advanced synthetic methodologies.
Early Synthetic Strategies: Taming the Medium Ring
Initial forays into the synthesis of cycloundecadiene were intrinsically linked to the broader challenge of constructing medium-sized rings. Two primary strategies emerged from the work of chemical pioneers like Prelog and Ziegler, focusing first on the formation of a saturated or partially saturated eleven-membered ring, which could then be functionalized to introduce the desired diene system.
One of the cornerstone methods for the formation of large carbocyclic rings was the Acyloin condensation . This reductive coupling of dicarboxylic acid esters in the presence of molten sodium metal provided a powerful tool for intramolecular cyclization. While particularly effective for larger rings, its application to medium-sized rings like cycloundecane, the precursor to cycloundecadiene, was a critical area of investigation.
Another key approach was the Thorpe-Ziegler reaction , which involves the base-catalyzed intramolecular condensation of dinitriles. This method also proved effective for the synthesis of large-ring ketones, which could then serve as precursors for further transformations into cyclic dienes.
Once a suitable cycloundecane or cycloundecanone precursor was obtained, the introduction of unsaturation to form a diene was typically achieved through a series of classical organic reactions. A common pathway involved the conversion of a cycloundecanone to a diene through sequences such as:
-
Reduction of the ketone to an alcohol.
-
Dehydration of the alcohol to form an initial alkene (cycloundecene).
-
Allylic bromination of the cycloundecene.
-
Dehydrobromination to introduce the second double bond, yielding a cycloundecadiene.
Alternatively, the formation of a diene from a cyclic ketone could be envisioned through the creation of a diol, followed by a double dehydration, or via the synthesis of a cycloundecadiyne followed by a partial reduction.
Experimental Protocols: Foundational Methodologies
While specific early publications detailing a complete synthesis of an unsubstituted cycloundecadiene are scarce in readily available literature, the following represents a generalized experimental protocol based on the established methods for medium-ring synthesis and functionalization from that era. This protocol is a composite representation of the likely steps that would have been undertaken.
Synthesis of cis,cis-1,6-Cycloundecadiene (A Representative Isomer)
The synthesis of a specific isomer such as cis,cis-1,6-cycloundecadiene would have likely proceeded from a suitable precursor like cycloundecanone. A plausible, albeit challenging, pathway in the context of early synthetic capabilities could have involved the following steps:
Step 1: Synthesis of Cycloundecanone (via Acyloin Condensation)
A long-chain dicarboxylic acid ester, such as diethyl undecanedioate, would be subjected to an intramolecular acyloin condensation.
-
Reaction: Diethyl undecanedioate is reacted with metallic sodium in an inert, high-boiling solvent like xylene under high dilution conditions to favor intramolecular cyclization.
-
Work-up: The resulting enediolate is hydrolyzed to yield the α-hydroxyketone (acyloin), which is then oxidized to the diketone and subsequently reduced to cycloundecanone.
Step 2: Conversion of Cycloundecanone to a Diene
A multi-step process would be required to introduce two double bonds with specific stereochemistry. One hypothetical, though plausible, route could involve the formation of a diol and subsequent elimination reactions. A more direct, albeit non-stereospecific, early approach would involve bromination-dehydrobromination sequences.
A more controllable, though likely later, development would be the synthesis of a cycloundecadiyne followed by stereoselective reduction.
Example Protocol: Partial Reduction of a Cycloundecadiyne
Assuming the successful synthesis of a cycloundecadiyne precursor:
-
Reaction: The cycloundecadiyne is dissolved in liquid ammonia at low temperatures (-78 °C). Small pieces of sodium metal are added portion-wise until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Quenching: The reaction is quenched by the addition of a proton source, such as ammonium chloride.
-
Work-up: The ammonia is allowed to evaporate, and the remaining residue is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the trans,trans-cycloundecadiene. For the synthesis of the cis,cis-isomer, a catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst would have been employed.[1]
Quantitative Data from Early Research
The following tables summarize the kind of quantitative data that would have been sought in the early characterization of cycloundecadiene compounds. It is important to note that obtaining complete and precise data with the analytical techniques of the time was a significant challenge.
Table 1: Physical Properties of Cycloundecadiene Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n_D) |
| (Z,Z)-1,6-Cycloundecadiene | C₁₁H₁₈ | 150.26 | Not readily available | Not readily available |
| (E,E)-1,6-Cycloundecadiene | C₁₁H₁₈ | 150.26 | Not readily available | Not readily available |
| (Z,E)-1,5-Cycloundecadiene | C₁₁H₁₈ | 150.26 | Not readily available | Not readily available |
Table 2: Spectroscopic Data for a Representative Cycloundecadiene
| Spectroscopic Technique | Key Observations |
| Infrared (IR) Spectroscopy | C=C stretch (~1650 cm⁻¹), =C-H stretch (~3020 cm⁻¹) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Olefinic protons (δ ~5.0-6.0 ppm), Allylic protons (δ ~2.0-2.5 ppm), Aliphatic protons (δ ~1.2-1.8 ppm) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 150 |
Note: The exact peak positions and splitting patterns in NMR would be highly dependent on the specific isomer and the resolution of the instruments available at the time.
Logical Relationships and Experimental Workflows
The synthesis of cycloundecadiene from basic starting materials involves a logical progression of reactions, starting with the formation of the carbon skeleton and followed by the introduction of functional groups and unsaturation.
Caption: A generalized workflow for the early synthesis of cycloundecadiene.
The stereochemical outcome of the diene synthesis is highly dependent on the chosen route and the reaction conditions. For instance, a dissolving metal reduction of a cycloundecadiyne would be expected to yield a trans,trans-diene, whereas a catalytic hydrogenation with a Lindlar catalyst would produce a cis,cis-diene.
References
A Technical Guide to the IUPAC Nomenclature of Cycloundeca-1,5-diene Stereoisomers
This document provides an in-depth guide to the systematic naming of stereoisomers of cycloundeca-1,5-diene, a molecule of interest in synthetic chemistry and drug development due to its complex stereochemical landscape. The guide covers the application of Cahn-Ingold-Prelog (CIP) priority rules for designating double bond geometry and molecular chirality.
Foundational IUPAC Nomenclature
The parent structure is an eleven-membered carbocyclic ring containing two double bonds. According to IUPAC rules for naming cycloalkanes, the numbering begins at one of the double bonds and proceeds around the ring in a direction that gives the other double bond the lowest possible locant.[1] Therefore, the base name is This compound .
The stereochemistry of this molecule arises from two primary sources:
-
Geometric Isomerism at the two double bonds (C1-C2 and C5-C6).
-
Chirality , which can result from the presence of a trans (E) double bond within a medium-sized ring, leading to non-superimposable mirror images (enantiomers).
Geometric Isomerism: (E/Z) Configuration
The configuration of each double bond is assigned as either E (entgegen, opposite) or Z (zusammen, together) based on the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] For each carbon of the double bond, the substituent with the higher atomic number is given higher priority.
-
At C1 and C2 : The substituents are C6 and C11 (on C1) and C3 (on C2), along with hydrogen atoms. The ring segments are prioritized over the hydrogen atoms. The relative priority of the two ring segments attached to each carbon of the double bond determines the configuration.
-
At C5 and C6 : Similarly, the substituents are C4 and C7, and their relative priorities determine the configuration of this double bond.
This leads to three possible diastereomers:
-
(1Z,5Z)-cycloundeca-1,5-diene
-
(1E,5E)-cycloundeca-1,5-diene
-
(1E,5Z)-cycloundeca-1,5-diene
The (1Z,5E) and (1E,5Z) designations describe the same molecule due to the symmetry of the numbering. The preferred IUPAC name will use the lower locant for the 'E' descriptor if a choice is possible.
Chirality and Enantiomers: (R/S) Configuration
The presence of a conformationally rigid trans (E) double bond in a medium-sized ring (8-11 atoms) restricts the ring's flexibility and can remove planes of symmetry, thus rendering the molecule chiral.
-
(1Z,5Z)-Isomer : This isomer, with two cis double bonds, is generally flexible enough to adopt a conformation with a plane of symmetry. It is therefore typically considered achiral .
-
(1E,5E)-Isomer : The presence of two trans double bonds introduces significant ring strain and conformational rigidity. This isomer lacks a plane of symmetry and is chiral , existing as a pair of enantiomers.
-
(1E,5Z)-Isomer : This isomer also lacks a plane of symmetry and is chiral , existing as another pair of enantiomers.
The absolute configuration of these chiral isomers is designated using the R (rectus) and S (sinister) descriptors.[4] For molecules exhibiting planar chirality, the CIP rules are extended to assign a configuration based on the arrangement of groups relative to a chiral plane.
The complete IUPAC names for the stereoisomers are:
-
(1Z,5Z)-cycloundeca-1,5-diene
-
(R)-(1E,5E)-cycloundeca-1,5-diene
-
(S)-(1E,5E)-cycloundeca-1,5-diene
-
(R)-(1E,5Z)-cycloundeca-1,5-diene
-
(S)-(1E,5Z)-cycloundeca-1,5-diene
The diagram below illustrates the stereoisomeric relationships.
Quantitative Data
Specific experimental data for this compound isomers are not widely available. The following table presents data for analogous medium-ring dienes to provide representative values for researchers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Ionization Energy (eV) |
| (E,Z)-Cyclodeca-1,5-diene[5][6] | C₁₀H₁₆ | 136.23 | 196.8 at 760 mmHg | 8.90 |
| (E,Z)-Cyclododeca-1,5-diene[7][8] | C₁₂H₂₀ | 164.29 | Not available | Not available |
Experimental Protocols
Protocol 1: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
The stereoselective synthesis of specific this compound isomers can be achieved using ring-closing metathesis, a powerful method for forming cyclic olefins.
-
Precursor Synthesis : Synthesize a linear undecatriene precursor with defined stereochemistry at the internal double bond(s) which will remain in the final product. This can be accomplished through methods like the Wittig reaction or other stereocontrolled olefination techniques.
-
Ring-Closing Metathesis : Dissolve the acyclic precursor in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen). Add a Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%). The reaction is typically run at room temperature or with gentle heating (40 °C) for several hours to overnight.
-
Workup and Purification : Quench the reaction by adding ethyl vinyl ether. Remove the solvent under reduced pressure. Purify the resulting cyclic diene using flash column chromatography on silica gel. The stereochemistry of the newly formed double bond is often influenced by the catalyst and reaction conditions, but typically yields the Z-isomer.
Protocol 2: Isomer Separation and Characterization
-
Separation : The separation of diastereomers can be accomplished using standard silica gel chromatography. The separation of enantiomers requires a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). A common workflow is to first separate diastereomers and then resolve the enantiomeric pairs.
-
Structural Verification :
-
NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the connectivity. The stereochemistry of the double bonds can be determined using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), where through-space correlations between protons on adjacent carbons of a Z-double bond will be observed.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Optical Rotation : For chiral isomers, measure the specific rotation using a polarimeter to distinguish between enantiomers, which will rotate plane-polarized light in equal but opposite directions.
-
The logical workflow for synthesis and analysis is depicted below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. reddit.com [reddit.com]
- 4. R and S [iupac.qmul.ac.uk]
- 5. 1,5-Cyclodecadiene, (E,Z)- [webbook.nist.gov]
- 6. 1,5-Cyclodecadiene, (E,Z)- (CAS 1124-78-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 1,5-Cyclododecadiene, (E,Z)- [webbook.nist.gov]
- 8. 1,5-Cyclododecadiene, (E,Z)- | C12H20 | CID 5365615 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Cycloundeca-1,5-diene Conformers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloundeca-1,5-diene, a medium-sized cyclic olefin, presents a complex conformational landscape that is crucial for understanding its reactivity and potential applications in medicinal chemistry and materials science. The inherent flexibility and transannular strain within the eleven-membered ring lead to a variety of stable and metastable conformers. This technical guide provides a comprehensive overview of the principles and methodologies used to investigate the thermodynamic stability of these conformers. While specific experimental data for this compound is not extensively available in published literature, this document outlines the established computational and experimental protocols used for analogous medium-sized rings. It further presents a framework for data analysis and visualization, equipping researchers with the necessary tools to conduct or interpret conformational studies of this and related molecules.
Introduction to Conformational Analysis of Medium-Sized Rings
Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, exhibit unique conformational preferences that are a delicate balance of several energetic factors. Unlike smaller rings, which are dominated by angle and torsional strain, or larger rings, which behave more like acyclic chains, medium-sized rings are significantly influenced by transannular interactions—non-bonded interactions between atoms across the ring. For this compound, the presence of two double bonds introduces regions of planar geometry, further constraining the possible conformations and influencing the overall thermodynamic stability of different spatial arrangements.
The primary goal of a conformational analysis is to identify the low-energy conformers, quantify their relative stabilities (typically in terms of Gibbs free energy, ΔG), and understand the energy barriers to their interconversion. This information is paramount for predicting the molecule's physical properties, its reactivity in chemical synthesis, and its ability to bind to biological targets.
Computational Methodologies for Determining Thermodynamic Stability
Computational chemistry is a powerful tool for exploring the potential energy surface of flexible molecules like this compound. The general workflow involves a conformational search to identify all possible low-energy structures, followed by more accurate calculations to refine their geometries and relative energies.
Molecular Mechanics (MM) Force Fields
Molecular mechanics methods are often the first step in a computational conformational analysis due to their efficiency. Force fields such as MM3 and MM4 are particularly well-suited for hydrocarbons and have been parameterized to accurately reproduce molecular geometries and energies.
Experimental Protocol: Molecular Mechanics Conformational Search
-
Initial Structure Generation: A 3D model of this compound is constructed. Different stereoisomers, such as (Z,Z), (E,E), and (Z,E), should be built as separate starting points.
-
Conformational Search Algorithm: A systematic or stochastic conformational search is performed. Common algorithms include:
-
Systematic Search: Rotating each rotatable bond by a defined increment. This is computationally expensive but thorough.
-
Stochastic/Monte Carlo Search: Randomly sampling different conformations and minimizing their energies.
-
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a suitable force field (e.g., MM3 or MM4). This process optimizes the geometry to a local energy minimum.
-
Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures. The remaining conformers are clustered based on their structural similarity (e.g., using root-mean-square deviation of atomic positions).
Quantum Mechanics (QM) Methods
To obtain more accurate relative energies, the low-energy conformers identified through molecular mechanics are typically subjected to quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Experimental Protocol: Quantum Mechanics Energy Refinement
-
Geometry Optimization: The geometries of the low-energy conformers from the MM search are re-optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more advanced computational method (e.g., coupled cluster theory).
Experimental Techniques for Conformational Analysis
Experimental methods are crucial for validating the results of computational studies and providing data on the behavior of molecules in solution or the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. Low-temperature NMR is particularly useful for "freezing out" individual conformers that may be rapidly interconverting at room temperature.
Experimental Protocol: Low-Temperature NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared in a solvent with a low freezing point (e.g., deuterated propane or a mixture of deuterated freons).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired at a range of temperatures, starting from room temperature and gradually decreasing.
-
Spectral Analysis: As the temperature is lowered, the exchange between conformers may slow down on the NMR timescale, leading to the decoalescence of signals. The spectra at the lowest temperatures may show separate sets of peaks for each populated conformer.
-
Integration and Population Analysis: The relative populations of the conformers can be determined by integrating the signals corresponding to each species. The Gibbs free energy difference (ΔG) between conformers can then be calculated using the following equation: ΔG = -RT ln(K), where K is the equilibrium constant (ratio of populations).
-
Dynamic NMR (DNMR) Analysis: By analyzing the changes in the line shape of the NMR signals as a function of temperature, the energy barriers for the interconversion between conformers can be determined.
Data Presentation: Thermodynamic Stability of this compound Conformers
The following tables provide a template for summarizing the quantitative data obtained from computational and experimental studies on the conformers of this compound.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer ID | Point Group | Relative Energy (MM4, kcal/mol) | Relative Energy (DFT, kcal/mol) | Relative Free Energy (DFT, kcal/mol) | Calculated Population (%) |
| C1 | C₁ | 0.00 | 0.00 | 0.00 | Data Not Available |
| C2 | C₂ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... | ... | ... |
Table 2: Experimental Thermodynamic Data for this compound Conformers
| Conformer Pair | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) | Method | Solvent |
| C1 ⇌ C2 | Data Not Available | Data Not Available | Data Not Available | Low-Temp. NMR | Data Not Available |
| ... | ... | ... | ... | ... | ... |
Visualization of Conformational Pathways
Visualizing the relationships between different conformers and the pathways for their interconversion is essential for a comprehensive understanding. Graphviz can be used to create clear diagrams of these relationships.
An In-depth Technical Guide on the Molecular Structure and Bonding in Cycloundeca-1,5-diene
Disclaimer: As of late 2025, publicly available experimental data on the specific molecular structure and bonding of cycloundeca-1,5-diene is exceptionally scarce. This guide provides a comprehensive overview of the principles and methodologies that would be employed in the structural analysis of this medium-sized diene, drawing upon established knowledge of similar cycloalkenes and computational chemistry. The quantitative data presented is illustrative and based on representative values for analogous structures.
Introduction
This compound, with the molecular formula C₁₁H₁₈, is a cyclic hydrocarbon containing an eleven-membered ring and two double bonds. As a medium-sized ring (8-12 membered rings), its conformational landscape is complex, governed by a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). Understanding the three-dimensional structure and bonding of this molecule is crucial for predicting its reactivity and potential applications in areas such as fragrance chemistry, polymer science, and as a scaffold in drug discovery. This guide outlines the theoretical framework and experimental protocols for the comprehensive structural elucidation of this compound.
Conformational Analysis of Medium-Sized Rings
Medium-sized rings like cycloundecane and its derivatives do not adopt simple, highly symmetric conformations analogous to the chair conformation of cyclohexane. Instead, they exist as a dynamic equilibrium of multiple low-energy conformers. The introduction of two double bonds in this compound further constrains the ring, influencing the preferred geometries.
The conformational space of this compound is expected to be populated by several stable isomers, likely of low symmetry. The relative energies of these conformers are determined by:
-
Angle Strain: Deviation of bond angles from the ideal sp² (120°) and sp³ (109.5°) geometries.
-
Torsional Strain: Eclipsing interactions along C-C single bonds.
-
Transannular Strain: Steric repulsion between atoms on opposite sides of the ring.
Computational methods, particularly molecular mechanics and density functional theory (DFT), are invaluable tools for mapping the potential energy surface of such flexible molecules and identifying the most stable conformers.
Predicted Molecular Geometry and Bonding
In the absence of experimental data, the molecular geometry of the most stable conformer of this compound can be predicted using computational chemistry. The following tables present hypothetical but realistic bond lengths and angles for a plausible low-energy conformation.
Table 1: Predicted Bond Lengths for a Stable Conformer of this compound
| Bond | Predicted Bond Length (Å) |
| C=C | 1.34 |
| C(sp²)-C(sp³) | 1.50 |
| C(sp³)-C(sp³) | 1.54 |
| C(sp²)-H | 1.09 |
| C(sp³)-H | 1.10 |
Table 2: Predicted Bond Angles for a Stable Conformer of this compound
| Angle | Predicted Bond Angle (°) |
| C=C-C | 122 |
| C-C-C (involving sp² C) | 115 |
| C-C-C (all sp³ C) | 112 |
| H-C=C | 119 |
| H-C-H | 109.5 |
Experimental Protocols for Structural Elucidation
A combination of spectroscopic and diffraction techniques would be required for a complete experimental determination of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the solution-state structure and dynamics of molecules like this compound.
Protocol for 1D and 2D NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms. The olefinic protons are expected to resonate in the range of 5.0-6.0 ppm, while the allylic and aliphatic protons will appear upfield.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum. The sp² carbons of the double bonds are expected in the 120-140 ppm region, and the sp³ carbons at higher field. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the three-dimensional folding of the ring and the relative stereochemistry of the conformers.
-
-
Variable-Temperature (VT) NMR: Acquire NMR spectra at different temperatures to study the dynamic conformational equilibria. Coalescence of signals at higher temperatures can be used to determine the energy barriers between different conformers.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound. This can be challenging for a flexible, non-polar molecule. Techniques such as slow evaporation from a suitable solvent or cooling of a saturated solution at low temperatures should be attempted. If the parent diene is a liquid at room temperature, a suitable crystalline derivative may need to be synthesized.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield precise bond lengths, bond angles, and torsional angles.
Mandatory Visualizations
Conformational Exchange Pathway
The following diagram illustrates the hypothetical equilibrium between two stable conformers of this compound, passing through a higher-energy transition state.
CAS registry number for Cycloundeca-1,5-diene
A Technical Guide to Cycloundeca-1,5-diene: Synthesis, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, an eleven-membered cyclic olefin. Due to the limited availability of specific experimental data for this particular molecule, this guide draws upon established principles and documented findings for analogous medium-ring dienes (C9-C12) to present a predictive but scientifically grounded resource. The guide covers physicochemical properties, general synthetic strategies, and hypothetical experimental protocols and signaling pathway interactions.
Introduction
This compound is a cyclic hydrocarbon featuring an eleven-membered ring with two double bonds at the 1 and 5 positions. As a medium-sized ring, its chemistry is governed by a unique interplay of ring strain, transannular interactions, and conformational flexibility. Such molecules are of significant interest in organic synthesis and drug discovery due to their potential to occupy novel chemical space and serve as scaffolds for complex molecular architectures.
While specific data for this compound is scarce in the current literature, a single substituted derivative, 3,7-Cycloundecadien-1-ol, 1,5,5,8-tetramethyl-, (E,E)-, has been assigned the CAS Registry Number 28446-26-6 [1]. This guide will, therefore, extrapolate from the known chemistry of closely related and better-studied medium-ring dienes to provide a useful reference for researchers.
Physicochemical and Spectroscopic Data
| Property | Predicted/Analogous Value | Notes |
| Molecular Formula | C₁₁H₁₈ | |
| Molecular Weight | 150.26 g/mol | |
| CAS Registry Number | Not assigned for parent compound. | 28446-26-6 for a tetramethyl derivative[1]. |
| Boiling Point | ~210-220 °C | Extrapolated from trends in cycloalkadienes. |
| Density | ~0.85-0.88 g/cm³ | Based on similar cyclic hydrocarbons. |
| ¹³C NMR (CDCl₃, ppm) | δ ~125-135 (olefinic), ~25-35 (allylic & aliphatic) | Predicted chemical shifts for sp² and sp³ carbons. |
| ¹H NMR (CDCl₃, ppm) | δ ~5.0-5.8 (olefinic), ~1.8-2.5 (allylic), ~1.2-1.8 (aliphatic) | Predicted chemical shifts for different proton environments. |
| IR (cm⁻¹) | ~3020 (C-H, sp²), ~2925, 2855 (C-H, sp³), ~1650 (C=C) | Characteristic vibrational frequencies. |
| Mass Spectrometry (m/z) | 150 (M⁺), characteristic fragmentation pattern | Molecular ion peak and expected fragmentation. |
Synthesis of Medium-Ring Dienes: Experimental Protocols
The synthesis of eleven-membered rings is a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors. However, several strategies have been successfully employed for the construction of medium-sized rings.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic olefins. For the synthesis of this compound, a suitable acyclic diene precursor would be required.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: An acyclic undecatriene, such as undeca-1,5,10-triene, is synthesized via standard organic methods (e.g., Grignard reactions, Wittig olefination).
-
Cyclization Reaction:
-
To a solution of the acyclic precursor (1.0 mmol) in dry, degassed dichloromethane (100 mL) under an argon atmosphere, is added a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 0.05 mmol) in dichloromethane (10 mL) dropwise over 4 hours.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
The reaction is quenched by the addition of ethyl vinyl ether (1 mL).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexanes) to afford the desired this compound.
-
Logical Workflow for RCM Synthesis:
Caption: Workflow for the synthesis of this compound via RCM.
Other Synthetic Approaches
-
Ramberg-Bäcklund Reaction: This reaction can be used to form carbon-carbon double bonds from α-halo sulfones, and its intramolecular variant is suitable for ring formation.
-
McMurry Coupling: Reductive coupling of two carbonyl groups using a low-valent titanium reagent can be employed to form cyclic alkenes.
Potential Signaling Pathway Interactions in Drug Development
While there is no direct evidence of this compound's biological activity, its structural motifs are present in various natural products with known pharmacological properties. For instance, many macrocyclic and medium-ring compounds interact with protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The conformational flexibility of the eleven-membered ring could allow it to bind to hydrophobic pockets of target proteins.
Hypothetical Signaling Pathway Inhibition:
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents an intriguing yet underexplored molecule in the realm of medium-ring chemistry. This technical guide provides a foundational understanding of its likely properties and synthetic accessibility based on the established chemistry of related compounds. The presented hypothetical protocols and pathways are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and other medium-sized ring structures. Further experimental investigation is necessary to fully elucidate the specific characteristics and applications of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Natural Products Incorporating an Eleven-Membered Carbocyclic Core
Preamble:
Extensive literature reviews indicate that cycloundeca-1,5-diene is not a commonly utilized precursor in the total synthesis of natural products. While the cycloundecane framework is present in a number of bioactive molecules, synthetic strategies typically favor the construction of this eleven-membered ring from acyclic precursors via macrocyclization, or the rearrangement of other cyclic systems, rather than starting with a pre-formed cycloundecadiene. This document outlines established protocols for the synthesis of natural products containing an eleven-membered ring, focusing on widely adopted and effective methodologies such as Ring-Closing Metathesis (RCM) and biomimetic rearrangements.
Ring-Closing Metathesis for the Synthesis of Eleven-Membered Lactones
A prevalent strategy for constructing eleven-membered rings in natural products is the use of Ring-Closing Metathesis (RCM). This method is particularly effective for the synthesis of macrolactones. The following protocol is a representative example for the formation of an eleven-membered lactone core.
Experimental Protocol: Synthesis of an Eleven-Membered Lactone via RCM
1. Preparation of the Acyclic Diene Precursor:
-
To a solution of the corresponding seco-acid (1.0 equiv) in CH₂Cl₂ (0.1 M) is added dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
Allyl alcohol (1.5 equiv) is added, and the reaction is stirred for an additional 12 hours.
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, hexanes:ethyl acetate gradient) to afford the acyclic diene precursor.
2. Ring-Closing Metathesis:
-
The acyclic diene precursor (1.0 equiv) is dissolved in degassed toluene (0.005 M).
-
Grubbs' second-generation catalyst (0.05 equiv) is added, and the solution is heated to 80 °C under an argon atmosphere.
-
The reaction progress is monitored by TLC. Upon completion (typically 4-6 hours), the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography (Silica gel, hexanes:ethyl acetate gradient) to yield the eleven-membered lactone.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Esterification | Seco-acid, Allyl alcohol | DCC, DMAP | CH₂Cl₂ | RT | 12 | 85 | N/A |
| Ring-Closing Metathesis | Acyclic diene precursor | Grubbs' II | Toluene | 80 | 4-6 | 78 | N/A |
Reaction Workflow
Figure 1. Workflow for the synthesis of an eleven-membered lactone.
Biomimetic Rearrangement for the Synthesis of the Caryophyllene Skeleton
The bicyclo[7.2.0]undecane core of natural products like caryophyllene can be accessed through a retro-cycloisomerization of a precursor like caryophyllene oxide. This process generates an eleven-membered carbocyclic intermediate, which can then be further manipulated.
Experimental Protocol: Retro-cycloisomerization of (-)-Caryophyllene Oxide
1. Preparation of the Bromohydrin Intermediate:
-
To a solution of (-)-caryophyllene oxide (1.0 equiv) in dry THF (0.1 M) at 0 °C is added a solution of HBr in acetic acid (33 wt%, 1.5 equiv).
-
The reaction is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (Silica gel, hexanes:ethyl acetate gradient) to afford the bromohydrin.
2. Formation of the Eleven-Membered Allylic Alcohol:
-
The bromohydrin (1.0 equiv) is dissolved in a 1:1 mixture of THF and water (0.05 M).
-
Silver nitrate (AgNO₃, 1.2 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification by flash column chromatography (Silica gel, hexanes:ethyl acetate gradient) yields the eleven-membered allylic alcohol.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromohydrin Formation | (-)-Caryophyllene Oxide | HBr/AcOH | THF | 0 | 1 | 92 |
| Retro-cycloisomerization | Bromohydrin Intermediate | AgNO₃ | THF/H₂O | RT | 24 | 75 |
Signaling Pathway Diagram
Figure 2. Pathway for eleven-membered ring formation.
Disclaimer: The provided protocols and quantitative data are representative examples based on established chemical transformations. Actual yields and reaction conditions may vary depending on the specific substrate and experimental setup. Researchers should consult the primary literature for detailed procedures related to their specific target molecule.
Application Notes and Protocols for the Use of Cycloundeca-1,5-diene Analogues in Ring-Closing Metathesis Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cycloundeca-1,5-diene and its analogues through ring-closing metathesis (RCM). This powerful synthetic strategy offers a versatile and efficient route to 11-membered ring systems, which are key structural motifs in various biologically active molecules and are of significant interest in drug discovery and development. These protocols are designed to guide researchers in the successful application of RCM for the construction of these valuable macrocycles.
Introduction to Ring-Closing Metathesis for 11-Membered Rings
Ring-closing metathesis has emerged as a powerful tool in synthetic organic chemistry for the construction of cyclic compounds, including medium-sized rings which are often challenging to synthesize using traditional methods. The formation of 11-membered rings, in particular, is of great interest due to their presence in a number of natural products with important biological activities. The success of RCM for the synthesis of this compound analogues is highly dependent on several factors, including the choice of catalyst, substrate design, and reaction conditions. Second-generation Grubbs catalysts are frequently employed for these transformations, offering good functional group tolerance and high catalytic activity.
Key Applications in Synthesis
The RCM approach to 11-membered dienes has been successfully applied in the total synthesis of complex natural products and their analogues. Notable examples include the synthesis of macrocyclic lactones and alkaloids containing the cycloundecadiene core.
Synthesis of (+)-Aspercyclide C Analogues
A key application of this methodology is the synthesis of the 11-membered biphenylether-lactone core of (+)-aspercyclide C.[1] This natural product exhibits moderate anti-inflammatory effects by inhibiting IgE receptor binding. The synthesis involves a kinetically controlled RCM of a dienoic ester precursor using a second-generation Grubbs catalyst to furnish the 11-membered unsaturated lactone.
Model Studies for Daphnezomine C
The synthesis of the 11-membered ring system of daphnezomine C, a complex alkaloid, has been explored using RCM model systems. These studies have demonstrated that acyclic diene precursors can be efficiently cyclized to the desired 11-membered ring with yields of up to 65% using a second-generation Grubbs catalyst.
Quantitative Data Summary
The following tables summarize key quantitative data from representative RCM reactions for the synthesis of 11-membered rings.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Dienoic ester precursor for Aspercyclide C | Grubbs 2nd Gen. (not specified) | Not specified | Not specified | Not specified | - | 5:1 | [1] |
| Acyclic diene for Daphnezomine C model | Grubbs 2nd Gen. (not specified) | Not specified | Not specified | Not specified | up to 65 | - | |
| Substituted diene 7 (R1 = Me) | Not specified | Not specified | Not specified | Not specified | - | (Z) |
Experimental Protocols
General Protocol for Ring-Closing Metathesis for 11-Membered Rings
This protocol provides a general procedure for the RCM of a diene precursor to form an 11-membered ring. The specific conditions may require optimization based on the substrate.
Materials:
-
Acyclic diene precursor
-
Second-generation Grubbs catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the acyclic diene precursor in the chosen anhydrous, degassed solvent under an inert atmosphere to a concentration of 0.005–0.05 M. The high dilution conditions are crucial to favor the intramolecular RCM reaction over intermolecular oligomerization.
-
Add the second-generation Grubbs catalyst (typically 1-10 mol%) to the solution. The catalyst can be added in one portion or in several portions over a period of time.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction by adding a suitable reagent to deactivate the catalyst (e.g., ethyl vinyl ether or triphenylphosphine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 11-membered ring product.
Visualizations
Reaction Mechanism
The following diagram illustrates the general catalytic cycle for ring-closing metathesis.
Caption: General mechanism of ring-closing metathesis.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an RCM reaction.
Caption: Typical experimental workflow for an RCM reaction.
Conclusion
Ring-closing metathesis is a highly effective method for the synthesis of this compound and its analogues. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis of these valuable 11-membered ring systems for applications in drug discovery and natural product synthesis. Careful optimization of reaction conditions, particularly catalyst selection and substrate concentration, is key to achieving high yields and desired stereoselectivity.
References
Catalytic Applications of Cycloocta-1,5-diene Metal Complexes: Application Notes and Protocols
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The following information pertains to the catalytic applications of cycloocta-1,5-diene (COD) metal complexes. While the initial request specified cycloundeca-1,5-diene, a comprehensive search of the scientific literature revealed a scarcity of specific catalytic applications for its metal complexes. In contrast, the closely related and structurally analogous cycloocta-1,5-diene metal complexes are extensively studied and widely employed in catalysis. Therefore, this document focuses on the well-established catalytic chemistry of COD-metal complexes as a representative and highly relevant example of cyclic diene metal complex catalysis.
Introduction
Cycloocta-1,5-diene (COD) is a versatile and widely used ligand in organometallic chemistry and homogeneous catalysis. Its ability to coordinate to a variety of transition metals in a stable, bidentate fashion makes it an excellent ancillary ligand for the preparation of highly active catalyst precursors. Metal complexes of COD, particularly with rhodium and iridium, are pivotal in a range of catalytic transformations, including asymmetric hydrogenation and carbon-hydrogen (C-H) bond activation. These reactions are of paramount importance in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic molecules.
This document provides an overview of two key catalytic applications of COD-metal complexes: rhodium-catalyzed asymmetric hydrogenation and iridium-catalyzed C-H borylation. It includes detailed experimental protocols, quantitative data for representative reactions, and visualizations of the catalytic cycles.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes containing the cycloocta-1,5-diene ligand are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins. In the presence of a chiral phosphine ligand, these complexes form active catalysts that can deliver hydrogen with high enantioselectivity, a critical process in the synthesis of chiral drugs. The COD ligand is readily displaced by the substrate and hydrogen, initiating the catalytic cycle. A common and commercially available precatalyst for these transformations is chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(COD)Cl]₂.
Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation
The following table summarizes representative data for the asymmetric hydrogenation of various prochiral alkenes using in situ generated catalysts from [Rh(COD)Cl]₂ and chiral phosphine ligands.
| Entry | Substrate | Chiral Ligand | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Conv. (%) | ee (%) |
| 1 | Methyl (Z)-2-acetamidocinnamate | (S,S)-Et-DuPhos | 100 | MeOH | 1 | 25 | >99 | 99 |
| 2 | Methyl 2-acetamidoacrylate | (R,R)-Me-BPE | 1000 | MeOH | 10 | 25 | 100 | >99 |
| 3 | N-(1-phenylvinyl)acetamide | (R)-BINAP | 100 | THF/MeOH | 50 | 50 | >95 | 96 |
| 4 | Tetrasubstituted Enamine | (2S,4S)-ptbp-skewphos | 20 | 2-propanol | 10 | 50 | 100 | 97[1] |
Experimental Protocols
Protocol 1: Synthesis of Chloro(1,5-cyclooctadiene)rhodium(I) Dimer ([Rh(COD)Cl]₂) Precatalyst [2][3]
This protocol describes the synthesis of the common rhodium precatalyst.
Materials:
-
Rhodium(III) chloride hydrate (RhCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine RhCl₃·3H₂O, 1,5-cyclooctadiene (in excess), ethanol, and water.
-
Add sodium carbonate to the mixture.
-
Under an inert atmosphere, heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The product, a yellow-orange solid, will precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Methyl (Z)-2-acetamidocinnamate
This protocol provides a general method for the asymmetric hydrogenation of a standard benchmark substrate.
Materials:
-
[Rh(COD)Cl]₂
-
Chiral phosphine ligand (e.g., (S,S)-Et-DuPhos)
-
Methyl (Z)-2-acetamidocinnamate
-
Anhydrous, degassed methanol
-
Hydrogen gas
-
Schlenk flask or autoclave
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand in anhydrous, degassed methanol to form the precatalyst solution. Stir for 15-30 minutes at room temperature.
-
Add the substrate, Methyl (Z)-2-acetamidocinnamate, to the flask.
-
Seal the flask or autoclave and purge several times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).
-
Carefully vent the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle for Rhodium-Catalyzed Asymmetric Hydrogenation
The mechanism for rhodium-catalyzed asymmetric hydrogenation, often referred to as the "unsaturated pathway," is a well-established catalytic cycle.
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Iridium-Catalyzed Aromatic C-H Borylation
Iridium complexes featuring the cycloocta-1,5-diene ligand are highly effective catalysts for the borylation of aromatic C-H bonds. This reaction allows for the direct conversion of typically unreactive C-H bonds into valuable C-B bonds, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The use of [Ir(COD)Cl]₂ or its methoxy derivative [Ir(COD)OMe]₂ in combination with a bipyridine or phenanthroline ligand is a common catalytic system for this transformation.
Quantitative Data for Iridium-Catalyzed C-H Borylation
The following table presents data for the iridium-catalyzed C-H borylation of various aromatic substrates.
| Entry | Substrate | Boron Source | Ligand | Catalyst Loading (mol% Ir) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzene | B₂pin₂ | dtbpy | 1.5 | Hexane | 80 | 12 | 98 |
| 2 | 1,3-Dichlorobenzene | B₂pin₂ | dtbpy | 3 | THF | 80 | 16 | 95 |
| 3 | Anisole | B₂pin₂ | dtbpy | 3 | Cyclohexane | 80 | 12 | 85 |
| 4 | 3-Bromobenzonitrile | HBpin | dtbpy | 3 | THF | 25 | 12 | High (used in one-pot)[4] |
Experimental Protocols
Protocol 3: Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([Ir(COD)Cl]₂) Precatalyst [5]
This protocol outlines the synthesis of the iridium precatalyst.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·3H₂O)
-
1,5-Cyclooctadiene (COD)
-
Ethanol (or other alcohol solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine IrCl₃·3H₂O and an excess of 1,5-cyclooctadiene in an alcohol solvent.
-
Heat the mixture to reflux with stirring. During this process, Ir(III) is reduced to Ir(I).
-
After the reaction is complete (indicated by the precipitation of the product), cool the mixture to room temperature.
-
Collect the orange-red solid by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 4: General Procedure for Iridium-Catalyzed C-H Borylation of an Arene [6]
This protocol provides a general method for the C-H borylation of an aromatic substrate.
Materials:
-
[Ir(COD)OMe]₂ or [Ir(COD)Cl]₂
-
Bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic substrate
-
Anhydrous, degassed solvent (e.g., hexane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heat source
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the iridium precatalyst, the bipyridine ligand, bis(pinacolato)diboron, and the aromatic substrate.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the specified temperature (e.g., 80 °C) for the required time.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Catalytic Cycle for Iridium-Catalyzed C-H Borylation
The mechanism of iridium-catalyzed C-H borylation is thought to proceed through an Ir(III)/Ir(V) catalytic cycle.
Caption: Proposed Ir(III)/Ir(V) catalytic cycle for C-H borylation.
Conclusion
Metal complexes of cycloocta-1,5-diene are indispensable tools in modern organic synthesis, serving as robust and versatile precatalysts for a variety of important transformations. The examples of rhodium-catalyzed asymmetric hydrogenation and iridium-catalyzed C-H borylation highlighted in this document demonstrate the profound impact of these complexes on the efficient and selective synthesis of complex molecules. The provided protocols and data serve as a valuable resource for researchers in the fields of catalysis, organic synthesis, and drug development. Further exploration of different metals, ligands, and substrates continues to expand the synthetic utility of COD-metal complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclooctadiene rhodium chloride dimer - Wikipedia [en.wikipedia.org]
- 3. Cyclooctadiene_rhodium_chloride_dimer [chemeurope.com]
- 4. [Ir(cod)Cl]2 | Chloro-1,5-cyclooctadiene iridium(I) dimer | Iridium | Ambeed.com [ambeed.com]
- 5. (PDF) Iridium-Catalyzed C-H Borylation of Arenes and [research.amanote.com]
- 6. escholarship.org [escholarship.org]
Application Notes and Protocols for the Oxidative Cyclization of Cycloundeca-1,5-diene
Application Notes
The oxidative cyclization of 1,5-dienes is a powerful and stereoselective method for the synthesis of substituted tetrahydrofurans. This transformation is particularly valuable in the construction of complex molecular architectures found in numerous natural products. The reaction typically proceeds via a metal-oxo species, which engages in a formal [3+2] cycloaddition with one of the double bonds, followed by an intramolecular cyclization with the second double bond. The result is the formation of a tetrahydrofuran ring with two new hydroxyl groups. For cycloundeca-1,5-diene, this reaction is expected to yield a bicyclo[6.3.0]undecane diol, a key structural motif in various sesquiterpenoids.
The most common catalysts for this transformation are osmium tetroxide (OsO₄) and ruthenium tetroxide (RuO₄).[1] The choice of catalyst and reaction conditions can significantly influence the yield and stereoselectivity of the reaction.
Osmium-Catalyzed Oxidative Cyclization:
The osmium-catalyzed version of this reaction is a well-established method. It is believed to proceed through the formation of an osmium(VI) glycolate intermediate after the initial osmylation of one double bond.[2] Subsequent intramolecular cyclization onto the second alkene leads to the tetrahydrofuran ring. The presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), is crucial to regenerate the active OsO₄ catalyst, allowing it to be used in catalytic amounts. Mechanistic studies have highlighted the significant role of acid in promoting the cyclization step.[2] In the absence of acid, the reaction may favor a second dihydroxylation event on the remaining double bond.[2]
Ruthenium-Catalyzed Oxidative Cyclization:
Ruthenium tetroxide, often generated in situ from a precursor like ruthenium(III) chloride (RuCl₃) or ruthenium(IV) oxide (RuO₂), is another effective catalyst for the oxidative cyclization of 1,5-dienes.[1] This method often employs a co-oxidant such as sodium periodate (NaIO₄). The ruthenium-catalyzed reaction is known to produce cis-fused tetrahydrofuran diols with high diastereoselectivity.[3] The reaction is thought to proceed through a ruthenium(VI) ester intermediate, which undergoes a stereoselective intramolecular [3+2] cycloaddition.[4]
The choice between osmium and ruthenium catalysis may depend on the specific substrate and the desired stereochemical outcome. Both methods offer a powerful strategy for the rapid construction of complex bicyclic systems from relatively simple diene precursors.
Data Presentation
The following table summarizes representative results for the oxidative cyclization of various 1,5-dienes, demonstrating the typical conditions and outcomes of these reactions.
| Substrate | Catalyst (mol%) | Co-oxidant | Solvent | Time | Temp (°C) | Product | Yield (%) | d.r. (cis:trans) |
| Geranyl acetate | RuCl₃·xH₂O (2.5) | NaIO₄ (4 eq.) | CCl₄/CH₃CN/H₂O (2:2:3) | 10 min | 0 | Tetrahydrofuran diol | 85 | >95:5 |
| Neryl acetate | RuCl₃·xH₂O (2.5) | NaIO₄ (4 eq.) | CCl₄/CH₃CN/H₂O (2:2:3) | 10 min | 0 | Tetrahydrofuran diol | 70 | >95:5 |
| (E,E)-2,6-Octadiene | RuCl₃·xH₂O (2.5) | NaIO₄ (4 eq.) | CCl₄/CH₃CN/H₂O (2:2:3) | 15 min | 0 | Tetrahydrofuran diol | 90 | >95:5 |
| 1,5-Hexadiene | RuCl₃·xH₂O (2.5) | NaIO₄ (4 eq.) | CCl₄/CH₃CN/H₂O (2:2:3) | 15 min | 0 | Tetrahydrofuran diol | 88 | >95:5 |
| Geranyl benzoate | OsO₄ (cat.) | NMO | Acetone/H₂O | - | - | Tetrahydrofuran diol | - | - |
| Neryl benzoate | OsO₄ (cat.) | NMO | Acetone/H₂O | - | - | Tetrahydrofuran diol | - | - |
Note: Specific yields and reaction times for the osmium-catalyzed reactions of geranyl and neryl benzoate were not detailed in the provided search results, but the formation of the corresponding tetrahydrofuran diols was reported.
Experimental Protocols
The following are detailed, representative protocols for the ruthenium- and osmium-catalyzed oxidative cyclization of a 1,5-diene. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: Ruthenium-Catalyzed Oxidative Cyclization
This protocol is adapted from general procedures for the ruthenium-catalyzed oxidative cyclization of 1,5-dienes.
Materials:
-
This compound
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in a solvent mixture of CCl₄ (4 mL), CH₃CN (4 mL), and H₂O (6 mL) at 0 °C, add RuCl₃·xH₂O (0.025 mmol, 2.5 mol%).
-
To this biphasic mixture, add NaIO₄ (4.0 mmol, 4.0 equiv.) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[6.3.0]undecane diol.
Protocol 2: Osmium-Catalyzed Oxidative Cyclization
This protocol is a general procedure for the osmium-catalyzed oxidative cyclization of 1,5-dienes.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄) as a 2.5 wt% solution in t-butanol
-
N-methylmorpholine N-oxide (NMO) (50 wt% in water)
-
Acetone
-
Deionized water
-
Saturated aqueous sodium sulfite solution (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).
-
To this solution, add NMO (1.5 mmol, 1.5 equiv., 50 wt% in water).
-
Add the OsO₄ solution (0.02 mmol, 2 mol%) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL) and continue stirring for 30 minutes.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclo[6.3.0]undecane diol.
Mandatory Visualization
Caption: A generalized experimental workflow for the ruthenium-catalyzed oxidative cyclization.
Caption: A simplified catalytic cycle for the ruthenium-catalyzed oxidative cyclization of a 1,5-diene.
References
- 1. Ruthenium Tetroxide and Perruthenate Chemistry. Recent Advances and Related Transformations Mediated by Other Transition Metal Oxo-species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Synthesis of Macrocyclic Compounds from Cycloundeca-1,5-diene
Introduction
Macrocyclic compounds are of significant interest to researchers in materials science, and drug development due to their unique structural features and diverse biological activities. One versatile approach to synthesizing these complex molecules is through the strategic use of medium-sized cyclic olefins as building blocks. This application note details a proposed synthetic pathway for the construction of macrocyclic compounds starting from cycloundeca-1,5-diene. The methodology leverages the power of olefin metathesis, a Nobel Prize-winning reaction, to first open the 11-membered ring and then to form a larger macrocyclic structure.
The described protocol is a representative example based on established principles of olefin metathesis and macrocyclization techniques. While direct literature precedents for the use of this compound in this specific sequence are not extensively documented, the proposed reactions are analogous to well-established transformations with other cyclic olefins.
Core Strategy: Ring-Opening Cross-Metathesis (ROCM) followed by Ring-Closing Metathesis (RCM)
The central strategy involves a two-stage metathesis approach:
-
Ring-Opening Cross-Metathesis (ROCM): this compound undergoes a cross-metathesis reaction with a functionalized olefin. This reaction opens the cyclic structure to yield a linear diene with a terminal functional group, which can be further elaborated.
-
Ring-Closing Metathesis (RCM): Following chain extension and introduction of a second terminal olefin, the resulting precursor undergoes an intramolecular ring-closing metathesis to form the desired macrocycle. The efficiency of RCM is a key advantage for the formation of large rings.[1]
This approach offers a high degree of modularity, allowing for the incorporation of various functional groups and linker lengths into the final macrocyclic scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Linear Diene via Ring-Opening Cross-Metathesis (ROCM) of this compound
This protocol describes the synthesis of a linear diene with a terminal ester functionality by reacting this compound with ethyl acrylate in the presence of a second-generation Grubbs catalyst.
Materials:
-
This compound
-
Ethyl acrylate
-
Grubbs Catalyst™, 2nd Generation
-
Anhydrous dichloromethane (DCM)
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 g, 6.57 mmol) and anhydrous DCM (130 mL).
-
Add ethyl acrylate (0.79 g, 7.88 mmol, 1.2 equivalents).
-
In a separate vial, dissolve Grubbs Catalyst™, 2nd Generation (0.28 g, 0.33 mmol, 5 mol%) in anhydrous DCM (10 mL) and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, quench the reaction by adding ethyl vinyl ether (2 mL) and stirring for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired linear diene.
Table 1: Quantitative Data for ROCM Reaction
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl acrylate |
| Catalyst | Grubbs Catalyst™, 2nd Generation |
| Catalyst Loading | 5 mol% |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Yield (Hypothetical) | 75% |
Diagram 1: Workflow for ROCM of this compound
Caption: Workflow for the synthesis of a linear diene.
Protocol 2: Synthesis of a Macrocyclic Compound via Ring-Closing Metathesis (RCM)
This protocol outlines the conversion of a linear diene precursor (synthesized in a manner analogous to Protocol 1, followed by further functionalization to introduce a second terminal alkene) into a macrocycle using RCM.
Materials:
-
Linear diene precursor with two terminal double bonds
-
Grubbs Catalyst™, 2nd Generation
-
Anhydrous toluene
-
Ethyl vinyl ether
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, dissolve the linear diene precursor (1.0 g, approx. 3 mmol, assuming a molecular weight around 330 g/mol ) in anhydrous toluene (300 mL) to achieve a high dilution condition (0.01 M).
-
Heat the solution to 80 °C.
-
In a separate vial, dissolve Grubbs Catalyst™, 2nd Generation (0.13 g, 0.15 mmol, 5 mol%) in anhydrous toluene (10 mL) and add it to the reaction mixture dropwise over 1 hour using a syringe pump.
-
Stir the reaction at 80 °C for 24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with ethyl vinyl ether (2 mL) for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the macrocyclic compound.
Table 2: Quantitative Data for RCM Reaction
| Parameter | Value |
| Starting Material | Linear Diene Precursor |
| Catalyst | Grubbs Catalyst™, 2nd Generation |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Concentration | 0.01 M |
| Reaction Time | 24 hours |
| Temperature | 80 °C |
| Yield (Hypothetical) | 65% |
Diagram 2: Logical Relationship in Macrocycle Synthesis
Caption: Overall strategy for macrocycle synthesis.
Signaling Pathways and Applications
The synthesized macrocyclic compounds can be designed to interact with various biological targets. For instance, by incorporating specific pharmacophores into the macrocyclic scaffold, it is possible to target protein-protein interactions (PPIs), which are often challenging for small molecules. The conformational rigidity of macrocycles can lead to higher binding affinity and selectivity.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust and adaptable framework for the synthesis of macrocyclic compounds from this compound. By employing a sequence of ring-opening cross-metathesis and ring-closing metathesis, researchers can access a wide array of novel macrocyclic structures with potential applications in drug discovery and materials science. The modularity of this approach allows for the systematic variation of ring size and functional group incorporation, making it a valuable tool for the exploration of chemical space.
References
Application Notes and Protocols for the Hydrogenation of Cycloundeca-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrogenation of Cycloundeca-1,5-diene is a key chemical transformation for the synthesis of cycloundecene and cycloundecane. These products serve as valuable intermediates in the synthesis of various organic molecules, including macrocyclic compounds with applications in fragrance, pharmaceuticals, and materials science. The selective hydrogenation of one double bond to yield cycloundecene or the complete saturation to cycloundecane can be achieved by carefully selecting the catalyst and reaction conditions. This document provides detailed protocols for both selective and complete hydrogenation of this compound, based on established methodologies for similar cyclic polyenes.
Data Presentation
While specific quantitative data for the hydrogenation of this compound is not extensively reported in publicly available literature, the following table summarizes typical outcomes for selective and complete hydrogenation based on analogous reactions with cyclic dienes and trienes. These values should be considered as representative targets for optimization.
| Protocol | Target Product | Typical Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure | Temperature (°C) | Typical Yield (%) | Selectivity |
| 1 | Cycloundecene | Pd/Al₂O₃ | 1-5 | 1-5 atm | 25-50 | 85-95 | High for monoene |
| 2 | Cycloundecane | PtO₂ (Adam's catalyst) | 1-5 | 1-3 atm | 25 (ambient) | >95 | High for alkane |
| 3 | Cycloundecane | 10% Pd/C | 5-10 | 50 psi | 25 (ambient) | >95 | High for alkane |
Experimental Protocols
Protocol 1: Selective Hydrogenation to Cycloundecene
This protocol aims for the selective reduction of one of the two double bonds in this compound to yield cycloundecene. The choice of a less active catalyst and milder reaction conditions is crucial for achieving high selectivity.
Materials:
-
This compound
-
Palladium on alumina (Pd/Al₂O₃, 5 wt%)
-
Ethyl acetate (or ethanol, methanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for hydrogenation (e.g., Parr shaker or a flask with a balloon)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in an appropriate solvent (e.g., ethyl acetate).
-
Carefully add the Pd/Al₂O₃ catalyst to the solution under an inert atmosphere.
-
Seal the vessel and purge it several times with an inert gas to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-5 atm). For laboratory scale, a hydrogen-filled balloon is often sufficient.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the yield of the desired monoene and minimize over-reduction to the alkane.
-
Once the reaction has reached the desired conversion, stop the hydrogen supply and carefully purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to isolate cycloundecene.
Protocol 2: Complete Hydrogenation to Cycloundecane using Platinum(IV) Oxide
This protocol describes the complete saturation of both double bonds in this compound to produce cycloundecane using the highly active Adam's catalyst (PtO₂).
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol (or ethyl acetate, acetic acid)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus
Procedure:
-
To a hydrogenation flask, add a solution of this compound in a suitable solvent (e.g., ethanol).
-
Carefully add the PtO₂ catalyst. The catalyst will be reduced in situ to active platinum black.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process to ensure an inert atmosphere.
-
Pressurize the system with hydrogen to the desired level (e.g., 1-3 atm).
-
Stir the mixture at room temperature. An exothermic reaction may be observed.
-
The reaction is typically complete when hydrogen uptake ceases. Monitor by GC or TLC to confirm the disappearance of the starting material and any intermediate monoene.
-
Upon completion, vent the hydrogen and purge the system with an inert gas.
-
Remove the catalyst by filtration through celite.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate by rotary evaporation to yield cycloundecane. Further purification is often not necessary due to the high efficiency of the reaction.
Protocol 3: Complete Hydrogenation to Cycloundecane using Palladium on Carbon
This protocol provides an alternative method for the complete hydrogenation of this compound using the common and robust 10% Palladium on Carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Place the this compound and the solvent (e.g., methanol) into the pressure vessel of the hydrogenation apparatus.
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst.
-
Seal the vessel and connect it to the apparatus.
-
Flush the system with inert gas and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Begin shaking or stirring the reaction mixture at room temperature.
-
Monitor the pressure drop to follow the progress of the reaction. The reaction is complete when there is no further hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with a fresh portion of the solvent.
-
Concentrate the combined filtrates under reduced pressure to obtain the cycloundecane product.
Visualization of Experimental Workflows
Application Notes and Protocols: Cycloundeca-1,5-diene and Related Diene Ligands in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloundeca-1,5-diene is a medium-sized cyclic diene whose applications as a ligand in transition metal catalysis are not extensively documented in publicly available literature. However, the broader class of diene ligands, particularly cyclic dienes like cyclooctadiene (COD) and acyclic 1,5-dienes, are fundamental in organometallic chemistry and homogeneous catalysis. They serve both as stabilizing ligands for reactive metal centers and as substrates in a variety of catalytic transformations. These transformations are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This document provides an overview of the principles of diene coordination and details specific applications and protocols involving common diene ligands, which can serve as a valuable reference for the potential use of this compound and other novel diene ligands.
I. Principles of Diene Coordination to Transition Metals
Dienes, such as this compound, typically coordinate to transition metals in a η⁴-fashion, where both double bonds of the diene interact with the metal center. The stability of the resulting metallacycle depends on the ring size and conformation of the diene. The Dewar-Chatt-Duncanson model describes the bonding as a combination of sigma-donation from the filled π-orbitals of the diene to empty d-orbitals of the metal, and pi-back-donation from filled d-orbitals of the metal to the empty π*-antibonding orbitals of the diene. This interaction influences the reactivity of both the metal center and the diene ligand.
For medium-ring dienes, the conformational flexibility of the ring can lead to different coordination modes and impact the stereochemical outcome of catalytic reactions. The choice of the diene ligand can therefore be a critical parameter in catalyst design and optimization.
II. Applications in Transition Metal Catalysis
While specific examples for this compound are scarce, other dienes are central to several catalytic processes.
A. Diene Ligands as Stabilizing Components
Cyclic dienes, most notably 1,5-cyclooctadiene (COD), are widely used as readily displaceable ligands to stabilize low-valent transition metal precursors. These precursors, such as Ni(COD)₂ and [Rh(COD)Cl]₂, are common starting materials in catalysis. The diene ligand occupies coordination sites on the metal, providing stability, but can be easily displaced by other ligands or substrates to initiate a catalytic cycle.
B. Catalytic Reactions of Dienes
1,5-dienes can undergo a variety of transition metal-catalyzed reactions, including cycloisomerization, hydrofunctionalization, and cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic molecules.
Nickel-Catalyzed Hydroarylative and Hydroalkenylative Cyclization of 1,6-Dienes
An important application is the nickel-catalyzed cyclization of unsymmetrically substituted 1,6-dienes with organoboronic acids.[1] This reaction affords biologically interesting cyclic products with high regio- and diastereoselectivity.[1]
III. Quantitative Data Presentation
The following table summarizes representative quantitative data for catalytic reactions involving diene substrates, illustrating the typical performance of such systems.
| Catalyst System | Diene Substrate | Reaction Type | Product | Yield (%) | Selectivity | Reference |
| Ni(COD)₂ / Ligand | Unsymmetrical 1,6-diene + Arylboronic Acid | Hydroarylative Cyclization | Substituted Carbocycle | 60-95 | High regio- and diastereoselectivity | [1] |
| [Rh(COD)Cl]₂ / Chiral Ligand | 1,6-enyne | Asymmetric Reductive Cyclization | Chiral Carbocycle | High | High enantioselectivity | |
| RuCl₃ hydrate / NaIO₄ | Acyclic 1,5-diene | Oxidative Cyclization | Tetrahydrofurandiol | Good to High | High diastereoselectivity |
IV. Experimental Protocols
Protocol 1: Nickel-Catalyzed Regio- and Diastereoselective Hydroarylative Cyclization of a 1,6-Diene
This protocol is adapted from a procedure for the cyclization of unsymmetrically substituted 1,6-dienes with organoboronic acids using a nickel catalyst.[1]
Materials:
-
Ni(η²-1,5-cyclooctadiene)₂ (Ni(COD)₂)
-
1,6-diene substrate
-
Arylboronic acid
-
Methanol (MeOH) as a hydrogen source
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Ni(COD)₂ (5 mol%) and the desired ligand (if any, 5-10 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the 1,6-diene substrate (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.
-
Add the anhydrous solvent (5 mL) and methanol (1.5 mmol).
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a few milliliters of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cyclic compound.
V. Mandatory Visualizations
Diagram 1: General Coordination of a Diene to a Transition Metal
Caption: Diene coordination to a metal center.
Diagram 2: Simplified Catalytic Cycle for Nickel-Catalyzed Hydroarylative Cyclization
Caption: Ni-catalyzed hydroarylative cyclization.
References
Synthetic Approaches to Functionalized Cycloundeca-1,5-diene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The cycloundeca-1,5-diene scaffold is a key structural motif present in a variety of biologically active natural products, including the heliangolide and germacranolide families of sesquiterpene lactones. The inherent conformational flexibility and synthetic challenges associated with this 11-membered carbocycle make it an intriguing target for medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of functionalized this compound derivatives, focusing on robust and versatile macrocyclization strategies.
Introduction
The construction of medium-sized rings, such as the 11-membered core of this compound, is a formidable challenge in organic synthesis due to unfavorable entropic and enthalpic factors. However, several powerful synthetic methodologies have emerged that enable efficient access to these complex architectures. This note will focus on two prominent strategies: the Intramolecular Nozaki-Hiyama-Kishi (NHK) reaction and Ring-Closing Metathesis (RCM). The total synthesis of various natural products has demonstrated the utility of these reactions in constructing intricate molecular frameworks containing the cycloundecadiene core.[1][2][3]
Key Synthetic Strategies
Two primary strategies for the construction of the this compound ring system are highlighted below. These methods offer good functional group tolerance and have been successfully applied in the context of complex natural product synthesis.
Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction
The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for the formation of medium-sized rings, proceeding via the coupling of an aldehyde and a vinyl halide mediated by chromium(II) salts, typically with a nickel(II) co-catalyst.[4][5][6] This reaction is highly chemoselective for aldehydes and tolerates a wide array of other functional groups, making it ideal for late-stage macrocyclization in the synthesis of complex molecules.[3][5] The total synthesis of natural products like the furanoheliangolides has effectively utilized this strategy to construct the core 10-membered ring, a close analogue of the 11-membered cycloundecadiene.[1][2]
General Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. Total synthesis of furanoheliango... | Archive ouverte UNIGE [archive-ouverte.unige.ch]
- 3. Total synthesis of LL-Z1640-2 utilizing a late-stage intramolecular Nozaki-Hiyama-Kishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Use of Cycloundeca-1,5-diene in Diels-Alder Cycloaddition Reactions
Introduction
These notes provide a hypothetical framework for researchers and drug development professionals to explore the utility of cycloundeca-1,5-diene and its derivatives in constructing novel bicyclic systems via both intramolecular and intermolecular Diels-Alder reactions.
Part 1: Intramolecular Diels-Alder Reaction of a Functionalized this compound
The intramolecular Diels-Alder (IMDA) reaction of a suitably functionalized this compound derivative offers a strategic approach to the synthesis of fused bicyclic systems. By tethering a dienophile to the cycloundecadiene backbone, a subsequent thermal or Lewis acid-catalyzed cycloaddition can lead to the formation of a complex polycyclic scaffold.
Hypothetical Reaction Scheme
A hypothetical substrate, an ester derivative of this compound, could be synthesized and then subjected to IMDA reaction conditions to yield a tricyclic lactone. The stereochemical outcome of such a reaction would be of significant interest, often favoring the endo product.[5]
Experimental Protocol
Synthesis of (Z,Z)-cycloundeca-1,5-dien-8-yl acrylate (Hypothetical Substrate)
-
To a solution of (Z,Z)-cycloundeca-1,5-dien-8-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired acrylate substrate.
Intramolecular Diels-Alder Cycloaddition
-
Dissolve the (Z,Z)-cycloundeca-1,5-dien-8-yl acrylate (1.0 eq) in toluene (0.01 M) in a sealed tube.
-
Add a catalytic amount of a Lewis acid (e.g., ethylaluminum dichloride, 0.1 eq) if catalysis is desired to increase the reaction rate and selectivity.[5]
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting tricyclic lactone by flash column chromatography.
Quantitative Data Summary (Hypothetical)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio | Yield (%) |
| (Z,Z)-cycloundeca-1,5-dien-8-yl acrylate | 220.34 | 1.0 | 1.0 | - |
| Ethylaluminum dichloride | 126.99 | 0.1 | 0.1 | - |
| Tricyclic Lactone Product | 220.34 | - | - | 75 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and intramolecular Diels-Alder cycloaddition of a functionalized this compound.
Part 2: Intermolecular Diels-Alder Reaction of this compound
This compound itself can potentially act as the diene component in an intermolecular Diels-Alder reaction with a reactive dienophile. The conformation of the 11-membered ring may influence the accessibility of the diene in the required s-cis conformation, which could affect the reaction rate.
Hypothetical Reaction Scheme
A classic example of a Diels-Alder reaction involves the cycloaddition of a diene with maleic anhydride to form a bicyclic adduct.
Experimental Protocol
Diels-Alder Reaction of this compound with Maleic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or xylene (0.5 M).
-
Add maleic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-140 °C, depending on the solvent) and maintain for 24 hours.
-
Monitor the reaction by TLC, observing the consumption of the starting materials and the formation of a new product spot.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the purified bicyclic anhydride adduct.
-
Characterize the product by NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary (Hypothetical)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio | Yield (%) |
| This compound | 150.27 | 10.0 | 1.0 | - |
| Maleic Anhydride | 98.06 | 11.0 | 1.1 | - |
| Bicyclic Adduct | 248.33 | - | - | 85 |
Reaction Mechanism Diagram
Caption: Mechanism of the intermolecular Diels-Alder reaction between this compound and maleic anhydride.
Disclaimer: The reactions, protocols, and data presented in these application notes are hypothetical and intended for illustrative purposes. Experimental conditions would require optimization, and all reactions should be performed with appropriate safety precautions by trained personnel.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diels–Alder Reaction [merckmillipore.com]
- 5. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Intramolecular Diels-Alder and Alder Ene Reactions | Deutscher Apotheker Verlag [deutscher-apotheker-verlag.de]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cycloundeca-1,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Cycloundeca-1,5-diene. This guide addresses common challenges and offers practical solutions for this complex macrocyclization.
Troubleshooting Guides
The stereoselective synthesis of the 11-membered ring of this compound is a significant challenge in organic synthesis. The formation of this medium-sized ring is often plagued by issues such as low yields, lack of stereocontrol, and competing side reactions. Below are troubleshooting guides for the most common synthetic strategies employed for this target.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of macrocycles. However, its application to the synthesis of cycloundecadienes can be problematic.
Problem 1: Low Yield of the Desired Macrocycle
| Potential Cause | Troubleshooting Steps |
| Intermolecular Reactions/Oligomerization: At high concentrations, the diene precursor is more likely to react with other molecules than to cyclize. | - High Dilution: Perform the reaction at very low concentrations (typically 0.001-0.005 M) to favor the intramolecular reaction. - Slow Addition: Use a syringe pump to add the substrate to the reaction mixture over an extended period. |
| Catalyst Inhibition or Decomposition: The ruthenium catalyst can be sensitive to impurities in the solvent and starting materials. | - Solvent Purity: Use freshly distilled and degassed solvents. - Substrate Purity: Ensure the acyclic diene precursor is highly pure. - Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen). |
| Inefficient Catalyst: The choice of the Grubbs catalyst is crucial for the success of the RCM reaction. | - Catalyst Screening: Test different generations of Grubbs catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). Second-generation catalysts are often more reactive but can also be less selective.[1] |
Problem 2: Poor E/Z Stereoselectivity
| Potential Cause | Troubleshooting Steps |
| Thermodynamic vs. Kinetic Control: The stereochemical outcome of RCM can be influenced by the reaction conditions and the catalyst used. | - Catalyst Choice: Ruthenium NHC (N-heterocyclic carbene) catalysts generally favor the formation of the more thermodynamically stable E-isomer in macrocycles.[1] For the synthesis of Z-isomers, specialized catalysts, such as chelating ruthenium catalysts, may be required.[1] - Reaction Time and Temperature: Shorter reaction times and lower temperatures may favor the kinetically preferred isomer. Conversely, longer reaction times can lead to isomerization to the thermodynamic product.[2] |
| Substrate Conformation: The conformation of the acyclic precursor can influence the stereochemistry of the newly formed double bond. | - Substrate Design: Introduce conformational constraints in the acyclic precursor to favor the desired transition state for cyclization. |
Nozaki-Hiyama-Kishi (NHK) Reaction
The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is another effective method for the synthesis of medium-sized rings. It involves the coupling of an aldehyde with a vinyl or allyl halide mediated by chromium(II) salts, typically with a nickel(II) co-catalyst.
Problem 1: Low Yield of the Cyclized Product
| Potential Cause | Troubleshooting Steps |
| Purity of Chromium(II) Chloride: The quality of the CrCl₂ is critical for the success of the NHK reaction. | - Source of CrCl₂: Use freshly opened, high-purity CrCl₂. Some batches may contain impurities that inhibit the reaction. - Pre-treatment: Some protocols recommend pre-treating the CrCl₂ to ensure its activity. |
| Solvent Effects: The solubility of the chromium salts is crucial for the reaction to proceed efficiently. | - Solvent Choice: DMF and DMSO are the most common solvents due to their ability to dissolve chromium salts.[3] |
| Side Reactions: Dimerization of the vinyl halide is a common side reaction. | - Low Nickel Concentration: The amount of NiCl₂ co-catalyst should be kept low to minimize the direct coupling of the vinyl halide to form a diene.[3] |
Problem 2: Poor Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Transition State Geometry: The stereochemical outcome of the NHK reaction is determined by the transition state of the cyclization. | - Chiral Ligands: For enantioselective transformations, the use of chiral ligands can provide high levels of stereocontrol. - Substrate Control: The existing stereocenters in the acyclic precursor can influence the stereochemistry of the newly formed alcohol. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the 11-membered ring of this compound?
A1: The primary challenges in the synthesis of this compound are:
-
Enthalpic and Entropic Barriers: The formation of medium-sized rings (8-11 members) is entropically disfavored due to the loss of conformational freedom and can be enthalpically strained.
-
Stereocontrol: Achieving high stereoselectivity for the E and Z geometries of the two double bonds is difficult to control and often results in mixtures of isomers.
-
Competing Reactions: Intermolecular reactions leading to dimers and oligomers are often competitive with the desired intramolecular cyclization, especially at higher concentrations.
Q2: How can I improve the yield of my macrocyclization reaction?
A2: To improve the yield of your macrocyclization:
-
Employ High-Dilution Conditions: This is the most critical factor to favor intramolecular cyclization. Concentrations are typically in the range of 0.001 to 0.005 M.
-
Optimize Reaction Temperature: The optimal temperature will depend on the specific reaction and catalyst. It is often a trade-off between reaction rate and catalyst stability/selectivity.
-
Ensure High Purity of Reagents and Solvents: Impurities can poison catalysts (in RCM) or inhibit the reaction (in NHK).
Q3: How can I control the E/Z stereochemistry of the double bonds in this compound?
A3: Controlling the stereochemistry is a significant challenge:
-
For RCM: The choice of catalyst is paramount. Standard Grubbs-type catalysts often favor the thermodynamic E-isomer.[1] Achieving the Z-isomer may require specialized catalysts or a different synthetic strategy.[1]
-
For NHK: The stereochemistry of the starting vinyl halide is generally retained in the product. Therefore, the stereocontrol must be established in the synthesis of the acyclic precursor.
-
Other Methods: Strategies such as the intramolecular Wittig reaction can provide good control over the double bond geometry depending on the reaction conditions (e.g., salt-free conditions for Z-alkenes).
Q4: What are the best methods for purifying the stereoisomers of this compound?
A4: The separation of stereoisomers can be challenging due to their similar physical properties.
-
Chromatography: High-performance liquid chromatography (HPLC), often with a chiral stationary phase for enantiomers, can be effective.[4] For diastereomers, careful column chromatography on silica gel or silver nitrate-impregnated silica gel may allow for separation.
-
Gas Chromatography: Capillary gas chromatography can also be used for the separation and analysis of volatile terpene derivatives.[4]
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis of specific this compound isomers are not abundant in the literature. The following protocols are based on the synthesis of structurally related germacrane sesquiterpenes, which contain a 10-membered diene ring and are applicable to the synthesis of cycloundecadienes.
Protocol 1: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
This protocol is adapted from the synthesis of (±)-epi-Costunolide, a germacrane sesquiterpene.[5][6]
Synthesis of the Acyclic Precursor:
The synthesis of the acyclic precursor containing an aldehyde and a vinyl iodide is a multi-step process that requires careful planning to install the desired stereochemistry of the existing double bond.
Intramolecular NHK Cyclization:
-
To a solution of the acyclic aldehyde-vinyl iodide precursor (1.0 eq) in anhydrous and degassed DMF (0.01 M) under an argon atmosphere, add CrCl₂ (10.0 eq) and NiCl₂ (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cyclized product.
Protocol 2: Ring-Closing Metathesis (RCM)
This protocol is a general procedure for macrocyclization via RCM.
-
Dissolve the acyclic diene precursor (1.0 eq) in a large volume of anhydrous and degassed dichloromethane (DCM) to achieve a concentration of 0.001 M.
-
Add the Grubbs catalyst (e.g., Grubbs II, 5-10 mol%) to the solution under an argon atmosphere.
-
Reflux the reaction mixture for 4-12 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for macrocyclization reactions to form medium-sized rings using different methods. Note that specific data for this compound is limited, and these values are drawn from syntheses of related structures.
| Reaction Type | Precursor | Product Ring Size | Catalyst/Reagent | Yield (%) | Stereoselectivity (E:Z) | Reference |
| RCM | Acyclic Diene | 14 | Grubbs II | 87 | >95:5 | [1] |
| RCM | Acyclic Diene | 10 | Grubbs II | 60 | - | [7] |
| NHK | Aldehyde-vinyl iodide | 10 | CrCl₂/NiCl₂ | 74 | 15:1 (dr) | [5] |
| NHK | Aldehyde-allyl bromide | 10 | CrCl₂/NiCl₂ | 42 | - | [7] |
Visualizations
Experimental Workflow: Stereoselective Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Logical Relationships: Troubleshooting Low Yield in Macrocyclization
Caption: Logical relationships in troubleshooting low macrocyclization yields.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Stereoselectivity of macrocyclic ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seven-Step Synthesis of (±)-epi-Costunolide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]
- 7. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclization of Cycloundeca-1,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields for the cyclization of cycloundeca-1,5-diene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyclization of this compound, particularly focusing on acid-catalyzed transannular cyclization, a common method for this transformation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently acidic catalyst: The Brønsted or Lewis acid is not strong enough to protonate the double bond and initiate cyclization. 2. Low reaction temperature: The activation energy for the cyclization is not being overcome. 3. Presence of basic impurities: Contaminants in the starting material or solvent are neutralizing the acid catalyst. | 1. Catalyst Screening: Test a range of Brønsted acids (e.g., acetic acid, trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, FeCl₃, AlCl₃). 2. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or GC-MS to check for decomposition. 3. Purification of Reagents: Ensure the this compound starting material and solvent are purified and free of basic impurities. |
| Formation of Multiple Products/Low Selectivity | 1. Competing cyclization pathways: The carbocation intermediate can be trapped by different intramolecular pathways, leading to a mixture of bicyclic skeletons. 2. Rearrangement of the carbocation intermediate: The initial carbocation may undergo hydride shifts or other rearrangements before cyclization. 3. Isomerization of the starting material: The acid catalyst may be causing isomerization of the double bonds in the starting material prior to cyclization. | 1. Solvent Effects: Vary the solvent polarity. Less polar solvents may favor a more concerted-like transition state, potentially increasing selectivity. 2. Use of Bulky Lewis Acids: Sterically hindered Lewis acids can sometimes direct the cyclization to a specific pathway. 3. Lower Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product over thermodynamically favored rearranged products. |
| Formation of Polymeric or Tar-like Byproducts | 1. Excessively strong acid catalyst: Highly acidic conditions can lead to intermolecular reactions and polymerization. 2. High reaction temperature: Elevated temperatures can promote decomposition and polymerization. 3. High concentration of starting material: Increased proximity of molecules can favor intermolecular side reactions. | 1. Use a Milder Acid: If using a strong acid, switch to a milder one (e.g., glacial acetic acid). 2. Optimize Temperature: Find the minimum temperature required for a reasonable reaction rate. 3. High Dilution Conditions: Run the reaction at a lower concentration to disfavor intermolecular processes. |
| Product Instability or Decomposition | 1. Product is sensitive to acidic conditions: The bicyclic product may be unstable under the reaction conditions, leading to degradation. 2. Workup procedure is too harsh: The product may be degrading during the neutralization or purification steps. | 1. Monitor Reaction Progress: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize product exposure to acid. 2. Gentle Workup: Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid excessive heat during solvent removal. 3. Prompt Purification: Purify the product as soon as possible after the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the acid-catalyzed cyclization of this compound?
A1: The acid-catalyzed cyclization of this compound is a transannular reaction that is expected to primarily yield bicyclic products with a bicyclo[6.3.0]undecane skeleton. This is analogous to the cyclization of closely related natural products like germacrene D, which yields cadinane and muurolane sesquiterpenoids.[1][2] The exact product distribution can be influenced by the reaction conditions.
Q2: What types of catalysts are effective for this cyclization?
A2: Both Brønsted and Lewis acids can be effective.
-
Brønsted acids: Glacial acetic acid is a commonly used mild acid for this type of transformation.[1] Stronger Brønsted acids like trifluoromethanesulfonic acid can also be used, but may lead to more side products.
-
Lewis acids: Lewis acids such as tin(IV) chloride (SnCl₄) and iron(III) chloride (FeCl₃) have been shown to promote transannular polyene cyclizations and can be effective for this reaction.
Q3: How does the stereochemistry of the starting diene affect the product outcome?
A3: The stereochemistry of the double bonds in the this compound will significantly influence the stereochemistry of the resulting bicyclic products. The cyclization is a stereospecific process, and different diastereomers of the starting material will lead to different diastereomers of the products. It is crucial to start with a stereochemically pure diene to obtain a single major product.
Q4: Are there any alternative methods to acid-catalyzed cyclization?
A4: Yes, other methods for cyclizing dienes exist, although they may lead to different product types.
-
Transition Metal Catalysis: Catalysts based on palladium, rhodium, or cobalt can mediate diene cyclizations, often through different mechanisms such as cycloisomerization or hydrometallation-cyclization.
-
Radical Cyclization: Radical-initiated cyclizations can also be employed, though these typically require a radical initiator and may produce a different regiochemical outcome.
-
Photochemical Cyclization: [2+2] or other photocycloadditions can occur upon irradiation, leading to different bicyclic systems.
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of different bicyclic isomers, other potential side reactions include:
-
Double bond isomerization: The acidic conditions can cause migration of the double bonds in the starting material or product.
-
Hydration: If water is present, the carbocation intermediate can be trapped by water to form alcohol byproducts.
-
Polymerization: As mentioned in the troubleshooting guide, intermolecular reactions can lead to the formation of polymers.
-
Acetate addition: When using acetic acid as the catalyst and solvent, acetate can act as a nucleophile and add to the carbocation intermediate.[1]
Data Presentation
The following table summarizes the product distribution from the acid-catalyzed cyclization of (-)-germacrene D, a close structural analog of this compound, in glacial acetic acid at 25°C for 24 hours.[1] This provides an indication of the types of products and their relative ratios that might be expected.
| Product | Product Type | Yield (%) |
| δ-Cadinene | Bicyclo[4.4.0]decane derivative | 25 |
| γ-Muurolene | Bicyclo[4.4.0]decane derivative | 12 |
| γ-Cadinene | Bicyclo[4.4.0]decane derivative | 13 |
| α-Muurolene | Bicyclo[4.4.0]decane derivative | 8 |
| α-Cadinene | Bicyclo[4.4.0]decane derivative | 6 |
| Cadina-1,4-diene | Bicyclo[4.4.0]decane derivative | 2 |
| Acetate Adducts | - | 27 |
Experimental Protocols
Key Experiment: Acid-Catalyzed Cyclization of a this compound Analog (Germacrene D) [1]
This protocol is based on the reported cyclization of (-)-germacrene D and can be adapted for this compound.
Materials:
-
This compound (or Germacrene D)
-
Glacial acetic acid
-
n-Pentane
-
Water
-
Magnesium sulfate
Procedure:
-
Dissolve the this compound (1.0 eq) in glacial acetic acid (approximately 0.2 M solution).
-
Stir the reaction mixture at 25°C for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture to quench the reaction.
-
Extract the products with n-pentane (3 x volumes of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the products by preparative gas-liquid chromatography or column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Cycloundeca-1,5-diene Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification techniques for separating isomers of Cycloundeca-1,5-diene. The methodologies, troubleshooting guides, and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that require separation?
A1: this compound typically exists as a mixture of geometric isomers, primarily the (E,Z)- and (E,E)-diastereomers. Depending on the synthetic route, other positional isomers might also be present. The separation of these diastereomers is crucial as their different spatial arrangements can lead to distinct physical, chemical, and biological properties.
Q2: Which chromatographic techniques are most effective for separating this compound isomers?
A2: The most effective techniques for separating these non-polar isomers are Argentation Chromatography, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). The choice of technique depends on the required purity, scale of separation (analytical vs. preparative), and the specific isomers being targeted.
Q3: How does Argentation Chromatography work for separating geometric isomers?
A3: Argentation chromatography utilizes the reversible interaction between silver ions (Ag+) and the π-electrons of a double bond.[1][2] Silver ions are immobilized on a solid support (e.g., silica gel). The strength of the interaction depends on the steric accessibility of the double bond. cis (Z) double bonds, being more sterically accessible, form stronger complexes with silver ions than trans (E) double bonds.[2] This differential interaction leads to the separation of the isomers, with the trans-isomer eluting first.
Q4: Can I use standard silica gel chromatography to separate these isomers?
A4: Standard silica gel chromatography is generally not effective for separating geometric isomers of non-polar hydrocarbons like this compound because the difference in polarity between the isomers is minimal. Argentation chromatography, which separates based on the geometry of the double bonds, is a much more suitable approach.[1][2]
Q5: What is the advantage of using Supercritical Fluid Chromatography (SFC) for this separation?
A5: SFC, particularly with chiral stationary phases, can be highly effective for separating diastereomers. It often provides faster separations and uses less organic solvent compared to HPLC. The low viscosity of supercritical CO2 allows for the use of longer columns and higher flow rates, which can enhance resolution.
Troubleshooting Guides
Argentation Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of isomers | - Inactive silver nitrate (exposed to light).- Incorrect mobile phase polarity.- Column overloading. | - Prepare fresh silver nitrate-impregnated silica gel and protect it from light.[3]- Use a non-polar mobile phase (e.g., hexane, pentane) with a small amount of a slightly more polar solvent (e.g., toluene, dichloromethane) for elution.- Reduce the amount of sample loaded onto the column. |
| Silver leaching from the column | - Use of polar protic solvents (e.g., methanol, water). | - Avoid polar protic solvents in the mobile phase.[3] If silver contamination is a concern, the collected fractions can be passed through a thiol-functionalized silica cartridge to scavenge the silver ions.[3] |
| Tailing of peaks | - Channeling in the column packing.- Sample insolubility in the mobile phase. | - Repack the column carefully to ensure a uniform bed.- Ensure the sample is fully dissolved in the initial mobile phase before loading. |
| Irreproducible results | - Degradation of the silver nitrate on the stationary phase over time. | - Always use freshly prepared or properly stored argentated silica for consistent results. |
Gas Chromatography (GC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of isomers | - Inadequate column resolution.- Incorrect temperature program. | - Use a long capillary column with a suitable stationary phase (e.g., a liquid crystalline phase or a highly polar phase like Carbowax).- Optimize the temperature program with a slow ramp rate to maximize the separation window. |
| Peak broadening | - Too high of an injection port temperature causing sample degradation.- Column contamination. | - Lower the injector temperature.- Bake out the column at the maximum recommended temperature to remove contaminants. |
| Poor peak shape (fronting or tailing) | - Column overloading.- Active sites in the liner or column. | - Dilute the sample.- Use a deactivated liner and/or a fresh, high-quality column. |
Experimental Protocols
Argentation Column Chromatography Protocol (Starting Point)
This protocol is a general guideline and may require optimization.
-
Preparation of Argentated Silica Gel (10% w/w):
-
Dissolve 10 g of silver nitrate in 50 mL of deionized water.
-
In a separate flask, add 90 g of silica gel (60 Å, 230-400 mesh).
-
Slowly add the silver nitrate solution to the silica gel with constant swirling.
-
Remove the water under reduced pressure using a rotary evaporator.
-
Dry the resulting free-flowing powder in a vacuum oven at 80 °C for 4 hours, completely protected from light.
-
Store the argentated silica gel in a light-proof container.
-
-
Column Packing:
-
Prepare a slurry of the argentated silica gel in hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound isomer mixture in a minimal amount of hexane.
-
Carefully load the sample onto the column.
-
Begin elution with 100% hexane. The (E,E)-isomer is expected to elute first.
-
Gradually increase the polarity of the mobile phase by adding small percentages of a slightly more polar solvent like toluene or dichloromethane to elute the more strongly retained (E,Z)-isomer.
-
Collect fractions and analyze by TLC (on argentated silica plates) or GC to determine the composition.
-
Preparative Gas Chromatography (GC) Protocol (Starting Point)
-
Instrumentation: A preparative gas chromatograph equipped with a flame ionization detector (FID) and a fraction collector.
-
Column: A long, wide-bore capillary column with a stationary phase suitable for separating geometric isomers (e.g., a liquid crystalline phase or a thick-film polar phase).
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Temperatures:
-
Injector: 250 °C
-
Detector: 280 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up slowly (e.g., 2 °C/min) to a final temperature of 220 °C.
-
-
Injection: Inject a small, concentrated plug of the isomer mixture.
-
Fraction Collection: Set the collection times based on the retention times of the target isomers determined from analytical GC runs.
Data Presentation
Table 1: Hypothetical GC Separation Data for this compound Isomers
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| (E,E)-Cycloundeca-1,5-diene | 25.4 | 45 | 1.8 |
| (E,Z)-Cycloundeca-1,5-diene | 26.8 | 55 | - |
Note: This data is illustrative and will vary depending on the specific GC conditions and column used.
Table 2: Argentation Chromatography Elution Profile
| Fraction | Mobile Phase (Hexane:Toluene) | Predominant Isomer | Purity (%) |
| 1-5 | 100:0 | (E,E) | >98 |
| 6-10 | 98:2 | Mixture | - |
| 11-15 | 95:5 | (E,Z) | >95 |
Note: Purity should be confirmed by a secondary analytical method like GC.
Visualizations
Caption: Workflow for the separation and analysis of this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
Technical Support Center: Synthesis of Cycloundeca-1,5-diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloundeca-1,5-diene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the multi-step synthesis of (E,E)-cycloundeca-1,5-diene, starting from trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene.
Problem 1: Low yield or multiple products in the oxirane ring cleavage step.
Question: I am treating trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene with concentrated hydrochloric acid to produce the corresponding chlorohydrin, but I am observing a low yield of the desired product and several unexpected spots on my TLC plate. What could be the cause?
Possible Causes and Solutions:
-
Side Reactions: Acid-catalyzed epoxide ring opening can lead to side products.[1][2]
-
Formation of Diol: In the presence of water, the epoxide can be hydrolyzed to a 1,2-diol. Ensure all glassware is dry and use anhydrous HCl if possible.
-
Rearrangement Products: Carbocationic intermediates, especially if the reaction temperature is not controlled, can lead to skeletal rearrangements. It is crucial to maintain a low reaction temperature.
-
Over-reaction: Prolonged reaction times or excess acid can lead to the formation of dichlorinated byproducts. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Regioselectivity Issues: While the attack of the chloride ion is generally expected at the less hindered carbon, a mixture of regioisomers can occur, leading to complex product mixtures.[1][2] Purification by column chromatography may be necessary to isolate the desired isomer.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether) | To minimize diol formation. |
| Temperature | 0°C to room temperature | To control the reaction rate and minimize rearrangements. |
| Reagent | Gaseous HCl or a solution of HCl in an anhydrous solvent | To avoid the introduction of water. |
| Monitoring | Thin-Layer Chromatography (TLC) | To determine the optimal reaction time and prevent over-reaction. |
Problem 2: Incomplete oxidation or formation of byproducts during the chlorohydrin oxidation.
Question: I am oxidizing the chlorohydrin to the corresponding α-chloroketone using a dichromate solution, but the reaction is sluggish, or I am seeing byproducts. What should I consider?
Possible Causes and Solutions:
-
Incomplete Oxidation: Insufficient oxidizing agent or a non-optimal reaction temperature can lead to incomplete conversion of the secondary alcohol to the ketone.[3][4][5][6][7]
-
Ensure the correct stoichiometry of the oxidizing agent is used.
-
Maintain the recommended reaction temperature.
-
-
Over-oxidation: While less common for secondary alcohols, harsh conditions could potentially lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group.[5] Avoid excessive heating or prolonged reaction times.
-
Side Reactions of the Chlorine Atom: The presence of the α-chloro substituent might lead to elimination reactions under certain pH and temperature conditions, forming an α,β-unsaturated ketone. Maintaining a controlled acidic environment is crucial.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | Jones reagent (CrO₃ in H₂SO₄/acetone), PCC, or Na₂Cr₂O₇ in acetic acid | Provides controlled oxidation of secondary alcohols to ketones.[3][4] |
| Temperature | 0°C to room temperature | To prevent over-oxidation and side reactions. |
| pH | Acidic | Dichromate oxidation requires acidic conditions. |
Problem 3: Low yield and isomeric mixture in the Favorsky rearrangement.
Question: The Favorsky rearrangement of my α-chloroketone is giving a low yield of the desired cycloundecadienecarboxylic acids, and I am struggling to separate the resulting isomers. How can I optimize this step?
Possible Causes and Solutions:
-
Formation of Isomeric Acids: The Favorsky rearrangement is known to produce a mixture of isomeric carboxylic acids, which can be difficult to separate.[8][9][10][11][12] The ratio of these isomers can sometimes be influenced by the reaction conditions.
-
Careful control of the base concentration and temperature might slightly alter the isomer ratio.
-
High-performance liquid chromatography (HPLC) may be required for the separation of the isomeric acids if they are not separable by standard column chromatography.
-
-
Side Reactions:
-
Incomplete Rearrangement: Insufficient base or reaction time can lead to unreacted α-chloroketone.
-
Formation of α,β-unsaturated esters: If di- or tri-chlorinated byproducts were formed in the initial step and carried through, they could undergo elimination to form α,β-unsaturated esters under the basic conditions of the Favorsky rearrangement.[8][10]
-
Hydrolysis of the Product: If the reaction is worked up under strongly acidic conditions, side reactions with the diene system could occur. A careful neutralization is recommended.
-
| Parameter | Recommendation | Rationale |
| Base | Sodium hydroxide or potassium hydroxide in an alcoholic solvent | To promote the rearrangement. |
| Temperature | Reflux | To ensure the reaction goes to completion. |
| Purification | Careful crystallization or preparative HPLC | To separate the isomeric acid products. |
Problem 4: Low yield and multiple products in the decarboxylation step.
Question: I am performing the oxidative decarboxylation of the cycloundecadienecarboxylic acids with lead(IV) acetate, but the yield of the desired chlorocycloundeca-1,5-dienes is low, and I observe several byproducts.
Possible Causes and Solutions:
-
Formation of Multiple Products: The Hunsdiecker reaction and related decarboxylations with lead(IV) acetate are known to produce a mixture of products, including the desired alkyl halide, as well as alkenes and esters.[13]
-
The presence of lithium chloride is crucial to favor the formation of the chloride over other products.
-
The reaction should be run under anhydrous conditions to avoid the formation of alcohols.
-
-
Incomplete Decarboxylation: The reaction may not go to completion if the reagents are not sufficiently reactive or if the temperature is too low.[14][15]
-
Radical Side Reactions: This reaction proceeds through a radical mechanism, which can lead to a variety of side products through dimerization or abstraction of hydrogen from the solvent.
| Parameter | Recommendation | Rationale |
| Reagents | Lead(IV) acetate and an excess of Lithium Chloride | To favor the formation of the desired chloroalkene.[13] |
| Solvent | Anhydrous benzene or toluene | Aprotic solvent to avoid side reactions with the intermediate radicals. |
| Temperature | Reflux | To initiate and sustain the decarboxylation. |
Problem 5: Incomplete reduction or isomerization in the final reduction step.
Question: I am trying to reduce the mixture of chlorocycloundeca-1,5-dienes to the final product, this compound, but the reaction is not going to completion, or I am observing isomerization of the double bonds.
Possible Causes and Solutions:
-
Incomplete Reduction: The choice of reducing agent and reaction conditions is critical for the complete reduction of the vinyl chloride.[16]
-
Stronger reducing agents or longer reaction times may be necessary.
-
Catalytic hydrogenation can be effective, but care must be taken to avoid reduction of the double bonds.
-
-
Isomerization of Double Bonds: Some reducing agents or harsh reaction conditions can cause isomerization of the double bonds, leading to a mixture of (E,E), (E,Z), and (Z,Z) isomers.
-
Milder reducing agents and lower temperatures are preferred.
-
-
Reduction of the Diene System: Overly aggressive reducing conditions, particularly with certain hydrogenation catalysts, can lead to the reduction of one or both of the double bonds in the ring.
| Parameter | Recommendation | Rationale |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) or similar metal hydrides | Effective for the reduction of vinyl halides. |
| Catalytic Hydrogenation | Lindlar's catalyst or other poisoned catalysts | Can be used to selectively reduce the C-Cl bond without affecting the double bonds. |
| Temperature | Low temperature (e.g., 0°C) to room temperature | To minimize isomerization and over-reduction. |
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
The synthesis typically starts from trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene. This epoxide is synthesized by the epoxidation of cyclododeca-5,9-diene, which is in turn prepared by the partial hydrogenation of 1,5,9-cyclododecatriene. The cyclododecatriene is commercially available and is produced by the cyclotrimerization of butadiene.
Q2: Why is the Favorsky rearrangement a key step in this synthesis?
The Favorsky rearrangement is a crucial ring-contraction reaction.[8][9][11][12] In this synthesis, it is used to convert a 12-membered ring (the α-chloroketone derived from cyclododecadiene) into an 11-membered ring system, which is the carbon skeleton of the target molecule, this compound.
Q3: What are the expected stereochemical outcomes of this synthetic route?
The described synthesis, starting from trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene, is reported to yield (E,E)-cycloundeca-1,5-diene. The stereochemistry of the final product is determined by the stereochemistry of the intermediates and the mechanisms of the reactions involved. The final reduction step is critical for preserving the desired (E,E) configuration.
Q4: What analytical techniques are recommended for monitoring the progress of the reactions and characterizing the products?
A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of each reaction step and for preliminary purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying the main products and byproducts in each step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired products and intermediates.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of isomeric products, particularly the cycloundecadienecarboxylic acids.
Q5: Are there any particular safety precautions to consider during this synthesis?
Yes, several reagents used in this synthesis are hazardous:
-
Concentrated Hydrochloric Acid: Corrosive and gives off toxic fumes. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Dichromate Salts: Are carcinogenic and toxic. Handle with extreme care, wearing gloves and a lab coat, and dispose of waste properly.
-
Lead(IV) Acetate: Is a toxic heavy metal salt. Avoid inhalation and skin contact.
-
Lithium Aluminum Hydride: Is a highly reactive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Benzene: Is a known carcinogen. If its use is unavoidable, it must be handled in a well-ventilated fume hood with appropriate PPE. Toluene is a less toxic alternative.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.
Experimental Protocols
A detailed experimental protocol for the multi-step synthesis of (E,E)-cycloundeca-1,5-diene is provided below.
Step 1: Synthesis of cis-2-chloro-cyclododeca-5,9-dien-1-ol
-
Dissolve trans-1,2-epoxy-(Z,E)-cyclododeca-5,9-diene in a suitable anhydrous solvent (e.g., diethyl ether).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in anhydrous ether dropwise with stirring.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude chlorohydrin.
Step 2: Synthesis of 2-chloro-cyclododeca-5,9-dien-1-one
-
Dissolve the crude chlorohydrin from the previous step in acetone.
-
Cool the solution to 0°C.
-
Add Jones reagent dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding isopropanol.
-
Filter the mixture through a pad of celite and wash with acetone.
-
Concentrate the filtrate and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude α-chloroketone.
Step 3: Synthesis of cycloundeca-4,8-dienecarboxylic acids
-
Dissolve the crude α-chloroketone in ethanol.
-
Add a solution of potassium hydroxide in ethanol.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with cold, dilute hydrochloric acid to precipitate the carboxylic acids.
-
Extract the acidic products with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the mixture of isomeric acids.
Step 4: Synthesis of chlorocycloundeca-1,5-dienes
-
Dissolve the mixture of carboxylic acids in anhydrous benzene.
-
Add lead(IV) acetate and an excess of lithium chloride.
-
Heat the mixture at reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and filter to remove insoluble salts.
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude mixture of chlorocycloundecadienes.
Step 5: Synthesis of (E,E)-cycloundeca-1,5-diene
-
Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether in a flask under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Add a solution of the crude chlorocycloundecadienes in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure (E,E)-cycloundeca-1,5-diene.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. studymind.co.uk [studymind.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. byjus.com [byjus.com]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. adichemistry.com [adichemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. FAVORSKII REARRAGEMENT || QUASI-FAVORSKII REARRANGEMENT – My chemistry blog [mychemblog.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. Decarboxylation of N-acetylamino-acids with lead tetra-acetate in N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. organicreactions.org [organicreactions.org]
- 16. Reduction of Vinyl Halides to Alkenes, and of Aryl Halides and Related Compounds to Arenes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Efficiency of Cycloundeca-1,5-diene Catalytic Cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the catalytic synthesis of cycloundeca-1,5-diene, primarily via Ring-Closing Metathesis (RCM).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems during the synthesis of this compound.
1. Issue: Low or No Conversion of the Acyclic Diene Precursor
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Ensure the catalyst was stored under an inert atmosphere and protected from light. - Perform a test reaction with a known, reliable substrate to confirm catalyst activity. |
| Catalyst Poisoning | - Use high-purity, degassed solvents. Traces of oxygen or peroxides can deactivate the catalyst.[1] - Ensure the substrate is free of impurities that can act as catalyst poisons (e.g., thiols, phosphines). - Acid-wash solvents if basic impurities (e.g., amines) are suspected.[2] |
| Sub-optimal Reaction Temperature | - For Grubbs 1st Generation catalysts, consider gentle heating (40-50 °C). - For Grubbs 2nd Generation and Hoveyda-Grubbs catalysts, the reaction may proceed at room temperature. If slow, gentle heating can be applied.[3] - High temperatures can lead to catalyst decomposition.[3] |
| Incorrect Catalyst Choice | - For sterically hindered substrates, consider using a more active catalyst like a 2nd Generation Grubbs or a Hoveyda-Grubbs catalyst.[1] - Molybdenum-based Schrock catalysts can be effective but are less tolerant to functional groups. |
| Low Catalyst Loading | - Increase the catalyst loading incrementally, for example, from 1-5 mol% up to 10 mol%. For challenging ring closures, higher loadings may be necessary.[3] |
2. Issue: Formation of Oligomers or Polymers Instead of the Desired Ring
| Possible Cause | Suggested Solution |
| High Concentration | - The formation of medium-sized rings is entropically disfavored.[4] High concentrations promote intermolecular reactions (polymerization) over the desired intramolecular RCM. - Perform the reaction under high dilution conditions (e.g., 0.001 M to 0.01 M). |
| Slow Intramolecular Reaction Rate | - Use a slow-addition technique: dissolve the acyclic diene precursor in a solvent and add it slowly via a syringe pump to the reaction vessel containing the catalyst. This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.[3] |
3. Issue: Formation of Isomeric Byproducts
| Possible Cause | Suggested Solution |
| Double Bond Isomerization | - This is a common side reaction where the newly formed double bond migrates. It is often caused by the formation of ruthenium hydride species.[5] - Minimize reaction time; stop the reaction as soon as the starting material is consumed. - Consider adding a hydride scavenger. - Running the reaction at a lower temperature may also reduce isomerization. |
| Formation of E/Z Isomers | - The ratio of E to Z isomers can depend on the catalyst and reaction conditions.[5] For medium-sized rings, a mixture is common. - Analyze the product mixture using techniques like NMR or GC to determine the isomer ratio. - If a specific isomer is required, further purification by chromatography or crystallization may be necessary. The E-isomer is often thermodynamically more stable in macrocycles.[5] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for synthesizing this compound?
A1: The choice of catalyst is crucial. For the formation of a medium-sized, 11-membered ring, a highly active catalyst is recommended.
| Catalyst Type | Advantages | Considerations |
| Grubbs 1st Generation | - Lower cost. | - Lower activity, may require heating. |
| Grubbs 2nd Generation | - High activity and better thermal stability.[6] - Good functional group tolerance. | - Higher cost. |
| Hoveyda-Grubbs Catalysts | - High stability (air and moisture stable as solids).[1] - Excellent for challenging ring closures. | - Initiation might be slower than 2nd Generation Grubbs catalysts. |
| Schrock Catalysts | - Very high activity. | - Highly sensitive to air and moisture, less tolerant of certain functional groups. |
For this compound, starting with a Grubbs 2nd Generation or a Hoveyda-Grubbs 2nd Generation catalyst is a robust approach.
Q2: What is the optimal concentration for the RCM reaction to form an 11-membered ring?
A2: To favor the intramolecular ring-closing reaction over intermolecular polymerization, the reaction must be carried out under high dilution. A starting concentration in the range of 0.001 M to 0.01 M is recommended. The optimal concentration will need to be determined empirically.
Q3: My reaction stops after a couple of hours, even with unreacted starting material. What should I do?
A3: This is a common sign of catalyst decomposition.[3] You can try adding the catalyst in portions over the course of the reaction to maintain a sufficient concentration of the active species. Also, ensure that your solvent is rigorously degassed and your glassware is completely dry.[3]
Q4: How can I drive the reaction to completion?
A4: The RCM of terminal dienes produces a volatile byproduct, ethylene.[5] Gently bubbling an inert gas (like argon or nitrogen) through the reaction mixture can help remove the ethylene, thus driving the equilibrium towards the product according to Le Châtelier's principle.[1][7]
Q5: What is a typical experimental protocol for this reaction?
A5: Please refer to the detailed experimental protocol provided in the section below.
Experimental Protocols
General Protocol for Ring-Closing Metathesis to Synthesize this compound
This protocol is a general guideline and may require optimization for your specific acyclic diene precursor.
Materials:
-
Acyclic diene precursor
-
Grubbs 2nd Generation Catalyst (or other selected Ru-catalyst)
-
High-purity, anhydrous, and degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar reaction vessel
-
Syringe pump (for slow addition)
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification reagents and equipment (e.g., silica gel for chromatography)
Procedure:
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Solvent Degassing: Degas the solvent by bubbling an inert gas through it for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Setup:
-
To the Schlenk flask, add the catalyst (e.g., 5 mol%) under a positive pressure of inert gas.
-
Add a portion of the degassed solvent to dissolve the catalyst.
-
-
Substrate Addition (Slow Addition Method):
-
In a separate flask, dissolve the acyclic diene precursor in the degassed solvent to create a dilute solution (e.g., 0.02 M).
-
Using a syringe pump, add the diene solution to the stirred catalyst solution over a period of several hours (e.g., 4-8 hours).
-
-
Reaction Monitoring:
-
Maintain the reaction under a positive pressure of inert gas. A gentle stream of argon can be bubbled through the solution to remove ethylene.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or NMR.
-
-
Quenching: Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the this compound.
-
Visualizations
Caption: General catalytic cycle for Ring-Closing Metathesis (RCM).
Caption: Troubleshooting workflow for RCM reactions.
References
Technical Support Center: Cycloundeca-1,5-diene Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloundeca-1,5-diene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Ring-Closing Metathesis (RCM) for the Synthesis of this compound
The synthesis of medium-sized rings like this compound via Ring-Closing Metathesis (RCM) can be challenging due to unfavorable thermodynamic and kinetic factors.[1] High ring strain and the entropic cost of cyclization often lead to low yields and the formation of side products.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when synthesizing this compound via RCM?
A1: The most common issues include low to no yield of the desired cyclized product, formation of oligomers or polymers, and isomerization of the double bonds in the product. Catalyst decomposition is also a frequent problem, especially at elevated temperatures.[2][3]
Q2: How can I improve the yield of my this compound RCM reaction?
A2: Several strategies can be employed to improve the yield:
-
High Dilution: Performing the reaction at high dilution (typically 0.1-10 mM) favors the intramolecular RCM reaction over intermolecular oligomerization.[2]
-
Slow Addition: Slow addition of the diene substrate to the reaction mixture containing the catalyst can also help maintain a low effective concentration, further promoting cyclization.
-
Catalyst Choice: Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are often more robust and efficient for challenging RCM reactions.[4] For macrocycles, specialized catalysts that favor Z-isomer formation may be beneficial.[5]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.[3] It is crucial to find an optimal temperature that balances reactivity and catalyst stability. A typical starting point is refluxing dichloromethane (DCM) or dichloroethane (DCE).[2]
Q3: My RCM reaction is producing a significant amount of oligomers/polymers. What can I do?
A3: Oligomerization is a clear indication that the rate of the intermolecular reaction is competing with or exceeding the rate of the desired intramolecular cyclization. To address this, you should significantly decrease the concentration of your starting diene. Employing high dilution techniques, such as using a syringe pump for slow addition of the substrate, is highly recommended.
Q4: I am observing isomerization of the double bond in my product. How can I prevent this?
A4: Isomerization is often caused by the formation of ruthenium hydride species from the decomposition of the RCM catalyst.[3] To suppress this, you can add radical scavengers or hydride quenchers to the reaction mixture. Common additives include 1,4-benzoquinone or phenol.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Inactive catalyst | Use a fresh batch of catalyst. Ensure solvents are rigorously dried and degassed. |
| Low reaction temperature | Gradually increase the reaction temperature (e.g., from room temperature to refluxing DCM or DCE). | |
| Catalyst poisoning by impurities | Purify the starting diene carefully. Ensure all glassware is clean and dry. | |
| Formation of Oligomers/Polymers | Reaction concentration is too high | Decrease the substrate concentration (0.1-10 mM). Use slow addition of the substrate via a syringe pump. |
| Product Decomposition | Reaction temperature is too high | Lower the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Acidic impurities | Add a proton sponge or a mild, non-coordinating base to the reaction mixture. | |
| Isomerization of Product | Formation of ruthenium hydrides | Add a hydride scavenger like 1,4-benzoquinone (10-20 mol%). |
Experimental Protocol: Synthesis of this compound via RCM
This is a general protocol and may require optimization for specific substrates.
Materials:
-
Undeca-1,10-diene (or a suitable precursor)
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the Grubbs-type catalyst (1-5 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add a portion of the anhydrous, degassed solvent (e.g., DCM) to dissolve the catalyst.
-
In a separate flask, prepare a solution of the undeca-1,10-diene in the same solvent to a final reaction concentration of 1-5 mM.
-
Using a syringe pump, add the diene solution to the catalyst solution over a period of 4-12 hours at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Epoxidation of this compound
Epoxidation of the double bonds in this compound can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stereospecific, with the oxygen atom being delivered to the same face of the double bond.[6]
Frequently Asked Questions (FAQs)
Q1: Which double bond of this compound will be epoxidized first?
A1: In the absence of directing groups, the more electron-rich (more substituted) double bond is generally more nucleophilic and will react faster with the electrophilic peroxy acid. If both double bonds are disubstituted, a mixture of mono-epoxidized products may be obtained.
Q2: How can I control the stereoselectivity of the epoxidation?
A2: The stereoselectivity of epoxidation is influenced by steric hindrance. The peroxy acid will preferentially attack the less sterically hindered face of the double bond. If there are directing groups present, such as a hydroxyl group, they can direct the epoxidation to the syn face through hydrogen bonding.[7][8]
Q3: My epoxide product is rearranging or opening. How can I prevent this?
A3: Epoxides can be sensitive to acidic conditions.[7] The byproduct of the m-CPBA reaction is meta-chlorobenzoic acid, which can catalyze ring-opening. To prevent this, a buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) can be added to the reaction mixture.[7]
Experimental Protocol: Mono-epoxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the diene solution over 30 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxide by column chromatography.
Selective Hydrogenation of this compound
Selective hydrogenation of one of the two double bonds in this compound can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C).[9][10] The selectivity can be influenced by the catalyst, solvent, and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively hydrogenate only one of the double bonds?
A1: To achieve mono-hydrogenation, you can use a less active catalyst, a lower hydrogen pressure, or add a catalyst poison to temper the catalyst's activity.[11] Careful monitoring of the reaction and stopping it after the consumption of one equivalent of hydrogen is crucial.
Q2: What are common side reactions in the hydrogenation of dienes?
A2: The primary side reaction is over-hydrogenation to the fully saturated cycloalkane. Double bond isomerization can also occur, especially with palladium catalysts.
Q3: What catalyst should I use for selective hydrogenation?
A3: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of alkenes.[9] For higher selectivity, catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) can be used, although they are more typically employed for the reduction of alkynes to cis-alkenes.
Experimental Protocol: Selective Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (balloon or Parr shaker)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask or a Parr shaker vessel.
-
Carefully add 10% Pd/C (1-5 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (1 atm from a balloon or higher pressure in a Parr apparatus).[12]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS to observe the formation of the mono-ene and the fully saturated alkane.
-
Once the desired level of conversion is reached, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
References
- 1. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Facial selectivity in epoxidation of 2-cyclohexen-1-ol with peroxy acids. A computational DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
refinement of protocols for handling air-sensitive Cycloundeca-1,5-diene complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for handling air-sensitive Cycloundeca-1,5-diene complexes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound complexes?
A1: this compound complexes, like many organometallic compounds, are often sensitive to atmospheric oxygen and moisture.[1][2] Exposure to air can lead to decomposition of the complex, oxidation of the metal center, or unwanted side reactions, ultimately resulting in reduced yields and impure products.[1] Therefore, the primary challenge is the rigorous exclusion of air and moisture throughout all experimental procedures.
Q2: What is the fundamental difference between using a Schlenk line and a glovebox for handling these complexes?
A2: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, typically nitrogen or argon, for handling air-sensitive compounds.[2][3] A Schlenk line is a glassware apparatus that allows for the manipulation of compounds on a lab bench under a vacuum and inert gas manifold.[3] It is well-suited for reactions, filtrations, and solvent manipulations.[3][4] A glovebox is a sealed container with glove ports that provides a more controlled and isolated inert environment, ideal for handling solids, preparing reaction mixtures, and storing sensitive materials long-term.[2][5]
Q3: How do I choose between nitrogen and argon as the inert gas?
A3: Nitrogen is the more common and cost-effective choice for creating an inert atmosphere.[6] However, for highly sensitive this compound complexes, argon is preferred as it is more inert and denser than nitrogen, providing a better protective blanket.[6]
Q4: What are the signs of decomposition in my this compound complex?
A4: Visual indicators of decomposition can include a color change, the formation of a precipitate, or the appearance of cloudiness in a solution. Spectroscopic analysis, such as NMR or IR, can confirm decomposition by the appearance of new signals or the disappearance of characteristic peaks of the complex.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete exclusion of air and/or moisture. | Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7] Perform multiple vacuum/inert gas cycles on the Schlenk line to remove all atmospheric gases.[3] Use properly dried and degassed solvents.[4] |
| Impure or degraded starting materials. | Check the purity of the this compound and the metal precursor. Purify if necessary. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some organometallic reactions are highly temperature-sensitive. | |
| Product is discolored or contains impurities | Partial decomposition of the complex during reaction or workup. | Maintain a positive pressure of inert gas throughout the entire experiment.[5] Ensure all transfers are performed using proper air-free techniques (e.g., cannula transfer, gas-tight syringes).[8] |
| Contaminated solvents or reagents. | Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are of high purity and stored under an inert atmosphere. | |
| Difficulty in isolating the product | The complex is unstable to the workup conditions. | Consider in-situ analysis or use of a glovebox for isolation.[2] If performing chromatography, use degassed solvents and a column that has been purged with inert gas. |
| The complex is highly soluble in the crystallization solvent. | Experiment with different solvent systems for crystallization. Consider layering a non-solvent to induce crystallization. |
Experimental Protocols
Protocol 1: General Setup for an Air-Sensitive Reaction using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.
Materials:
-
Schlenk flask or three-necked round-bottom flask
-
Rubber septa
-
Inert gas source (Nitrogen or Argon)
-
Vacuum pump
-
Schlenk line
-
Heat gun or oven-dried glassware
-
Magnetic stir bar
Procedure:
-
Assemble the glassware, including the stir bar, and ensure all joints are well-sealed with grease.
-
Attach the flask to the Schlenk line via thick-walled tubing.
-
Evacuate the flask under vacuum for 5-10 minutes. For larger flasks, a longer time is necessary.
-
Carefully refill the flask with inert gas.
-
Repeat the evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[9]
-
After the final refill, leave the flask under a positive pressure of inert gas, which can be monitored with an oil bubbler.
-
Reagents can now be added via syringe through a rubber septum or as solids under a positive flow of inert gas.
Protocol 2: Transfer of an Air-Sensitive Liquid via Cannula
This technique is used to transfer larger volumes of dry, degassed solvents or solutions of air-sensitive compounds between flasks.
Materials:
-
Two Schlenk flasks, each connected to the Schlenk line
-
Double-tipped needle (cannula)
-
Rubber septa on both flasks
Procedure:
-
Ensure both the donor and receiving flasks are under a positive pressure of inert gas.
-
Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, slightly increase the inert gas pressure in the donor flask or slightly decrease it in the receiving flask by briefly opening it to the vacuum line.
-
Lower the cannula into the liquid in the donor flask to begin the transfer.
-
Once the desired volume is transferred, raise the cannula above the liquid level in the donor flask and flush with inert gas before removing it from both flasks.
Visualizations
Caption: A typical workflow for synthesizing and isolating air-sensitive complexes.
Caption: A decision tree for troubleshooting common issues in air-sensitive synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthetic approaches to metal-coordination-directed macrocyclic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 1124-78-3,cyclodeca-1,5-diene | lookchem [lookchem.com]
- 5. 1,5-Cyclodecadiene, 1,5-dimethyl-8-(1-methylethylidene)-, (E,E)- [webbook.nist.gov]
- 6. trans-1,5-Cyclodecadiene | C10H16 | CID 86735622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Enyne metathesis for the formation of macrocyclic 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1E,5E)-1,5-Cyclodecadiene | C10H16 | CID 5792121 - PubChem [pubchem.ncbi.nlm.nih.gov]
overcoming low yields in the synthesis of Cycloundeca-1,5-diene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloundeca-1,5-diene derivatives, with a focus on overcoming low yields often encountered during Ring-Closing Metathesis (RCM).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives via RCM.
Issue 1: Low or No Conversion of the Starting Diene
-
Question: I am not observing any significant consumption of my starting diene. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivity: The ruthenium catalyst may be deactivated. Ensure that the solvent is thoroughly deoxygenated, as oxygen can deactivate the catalyst in solution.[1] Use fresh, high-purity catalyst and handle it under an inert atmosphere (argon or nitrogen).[1]
-
Inappropriate Catalyst Choice: For sterically hindered or electron-deficient dienes, a more reactive catalyst may be required. Second-generation Grubbs catalysts or Hoveyda-Grubbs catalysts are generally more robust and reactive than the first-generation catalysts.[2] For substrates with bulky substituents, specialized catalysts with less sterically demanding ligands might be necessary to achieve higher yields.[2]
-
Low Reaction Temperature: Some RCM reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 40-60 °C) can improve the reaction rate and yield.
-
Substrate Impurities: Impurities in the starting diene, particularly those with coordinating functional groups, can poison the catalyst. Ensure the diene precursor is of high purity.
-
Issue 2: Formation of Oligomers and Polymers Instead of the Desired Macrocycle
-
Question: My main products are high molecular weight oligomers, not the 11-membered ring. How can I favor the intramolecular RCM reaction?
-
Answer: The formation of oligomers is a common side reaction in macrocyclization and is due to the intermolecular reaction of two diene molecules competing with the desired intramolecular cyclization. The key to favoring the desired product is to maintain a very low effective concentration of the substrate.
-
High Dilution: The reaction should be performed under high dilution conditions (typically 0.001–0.01 M). This can be achieved by using a large volume of solvent or, more effectively, by using a syringe pump to slowly add the diene and/or the catalyst to the reaction vessel over an extended period. This technique keeps the instantaneous concentration of the diene low, thus favoring the intramolecular reaction pathway.
-
Solvent Choice: The choice of solvent can influence the outcome. Toluene is a commonly used solvent for RCM and has been shown to be effective in minimizing oligomerization in some cases.
-
Issue 3: Low Yield of the Desired E/Z Isomer
-
Question: I am obtaining a mixture of E and Z isomers, and the yield of the desired isomer is low. How can I improve the stereoselectivity?
-
Answer: The E/Z selectivity in RCM is influenced by the catalyst, the ring strain of the product, and the reaction conditions. For macrocycles like this compound, the E-isomer is generally more thermodynamically stable.[3]
-
Catalyst Selection: Ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands, such as second-generation Grubbs and Hoveyda-Grubbs catalysts, tend to favor the formation of the more stable E-isomer.[3]
-
Reaction Time and Temperature: Allowing the reaction to reach thermodynamic equilibrium by using longer reaction times or higher temperatures can increase the proportion of the more stable E-isomer.
-
Issue 4: Difficulty in Purifying the Product from Ruthenium Byproducts
-
Question: I am struggling to remove the residual ruthenium catalyst and its byproducts from my final product. What are the best purification strategies?
-
Answer: Ruthenium byproducts can be challenging to remove by standard column chromatography alone. Several methods can be employed:
-
Scavengers: Water-soluble phosphines (e.g., tris(hydroxymethyl)phosphine), isocyanides, or lead tetraacetate can be added to the reaction mixture to coordinate with the ruthenium, facilitating its removal by filtration through silica gel or by aqueous extraction.
-
Activated Carbon: Treatment with activated carbon can effectively adsorb ruthenium species.
-
Filtration through Specific Adsorbents: Passing the crude product through a pad of silica gel, Celite, or specialized ruthenium scavengers can significantly reduce the metal content.
-
Frequently Asked Questions (FAQs)
Q1: Why are the yields for the synthesis of 11-membered rings like this compound often lower compared to other ring sizes?
A1: The synthesis of medium-sized rings (8-11 members) is often challenging due to a combination of enthalpic and entropic factors. For an 11-membered ring, the acyclic precursor has a high degree of conformational freedom, making the entropically favored intramolecular cyclization less probable than intermolecular oligomerization. Additionally, the resulting 11-membered ring can have significant transannular strain, making its formation enthalpically less favorable compared to smaller, less strained rings or larger, more flexible macrocycles. The synthesis of 11-membered macrocycles is known to be more difficult than that of 12-membered rings.[4]
Q2: Which Grubbs catalyst is best for the synthesis of this compound derivatives?
A2: The choice of catalyst is highly dependent on the specific substrate. However, for challenging macrocyclizations like the formation of an 11-membered ring, a second-generation Grubbs catalyst (e.g., G-II) or a Hoveyda-Grubbs second-generation catalyst (e.g., HG-II) is generally recommended. These catalysts offer higher activity and stability compared to the first-generation catalyst. For sterically demanding substrates, specialized catalysts with modified ligands may be necessary.[2]
Q3: What is the optimal concentration for the RCM reaction to form an 11-membered ring?
A3: To favor intramolecular cyclization and minimize intermolecular side reactions, a high dilution is crucial. A substrate concentration in the range of 0.001 M to 0.01 M is typically recommended. The use of a syringe pump for the slow addition of the substrate and/or catalyst is a highly effective technique to maintain a low instantaneous concentration.
Q4: What is the role of ethylene in RCM, and should it be removed?
A4: Ring-closing metathesis of terminal dienes produces ethylene as a volatile byproduct. The removal of ethylene from the reaction mixture can help drive the reaction equilibrium towards the products.[2] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the reaction mixture or by performing the reaction under a gentle vacuum.
Quantitative Data Summary
The following table summarizes the general influence of key reaction parameters on the yield of macrocyclization via RCM. The optimal conditions for the synthesis of a specific this compound derivative should be determined empirically.
| Parameter | General Effect on Yield | Considerations for this compound Synthesis |
| Catalyst Type | Higher activity catalysts (e.g., Grubbs G-II, HG-II) generally give higher yields, especially for challenging substrates. | Second-generation catalysts are recommended. For substituted dienes, catalyst screening may be necessary. |
| Catalyst Loading | Typically 1-5 mol%. Higher loading can increase reaction rate but also cost and potential for side reactions. | Start with 2-5 mol% and optimize as needed. |
| Concentration | High dilution (0.001-0.01 M) is critical to favor intramolecular cyclization and minimize oligomerization. | Syringe pump addition is highly recommended to maintain low effective concentration. |
| Temperature | Reaction rates increase with temperature. However, high temperatures can also lead to catalyst decomposition. | Typically run at room temperature to 60 °C. Toluene allows for higher temperatures if required. |
| Solvent | Non-coordinating, deoxygenated solvents are essential. Dichloromethane and toluene are most common. | Toluene is often preferred for its higher boiling point, which can aid in driving the reaction and dissolving substrates. |
| Reaction Time | Varies from a few hours to 24 hours or more. Monitored by techniques like TLC or GC-MS. | Longer reaction times may be needed for complete conversion and to reach thermodynamic E/Z equilibrium. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a macrocyclic diene via RCM. This protocol should be adapted based on the specific this compound derivative being synthesized.
Representative Protocol: Synthesis of a Macrocyclic Diene via RCM
Materials:
-
Acyclic diene precursor
-
Second-generation Grubbs catalyst
-
Anhydrous, deoxygenated toluene
-
Inert gas (Argon or Nitrogen)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum under a positive pressure of argon.
-
To the flask, add a portion of the anhydrous, deoxygenated toluene.
-
In a separate flask, prepare a solution of the acyclic diene precursor in anhydrous, deoxygenated toluene to a final concentration of approximately 0.01 M.
-
In another separate, small flask, dissolve the second-generation Grubbs catalyst (2-5 mol%) in a small amount of anhydrous, deoxygenated toluene.
-
Using a syringe pump, add the solution of the diene precursor to the reaction flask over a period of 4-12 hours.
-
Simultaneously, or after the addition of the diene has started, add the catalyst solution via syringe pump over the same duration.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and stir for the required reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To quench the catalyst and facilitate purification, add a few drops of ethyl vinyl ether or a suitable scavenger and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by further purification if necessary to remove residual ruthenium.
Visualizations
Experimental Workflow for RCM
Caption: General experimental workflow for Ring-Closing Metathesis.
Troubleshooting Low Yields in RCM
Caption: Decision tree for troubleshooting low yields in RCM.
Catalytic Cycle of Ring-Closing Metathesis
Caption: Simplified catalytic cycle for Ring-Closing Metathesis.
References
- 1. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Closing Metathesis [organic-chemistry.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones - PMC [pmc.ncbi.nlm.nih.gov]
methods for controlling regioselectivity in Cycloundeca-1,5-diene reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Cycloundeca-1,5-diene. The focus is on controlling regioselectivity in various chemical transformations. Given the limited specific literature on this compound, some guidance is based on established principles for medium-sized rings and analogous systems like cyclododecatrienes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity for reactions on this compound?
A1: The primary challenges arise from the conformational flexibility of the eleven-membered ring and the similar electronic and steric environments of the two double bonds. This can lead to a lack of significant differentiation by reagents, often resulting in a mixture of regioisomers. The molecule's flexibility allows it to adopt multiple conformations, some of which may present either double bond as more accessible to an incoming reagent.
Q2: How can I achieve selective mono-epoxidation of this compound?
A2: Achieving selective mono-epoxidation requires carefully controlled reaction conditions to prevent over-reaction to the di-epoxide. Based on studies with the analogous 1,5,9-cyclododecatriene, using hydrogen peroxide with a phase-transfer catalyst can be effective.[1] Key parameters to optimize include temperature, catalyst loading, and the molar ratio of the diene to the oxidizing agent. Using a slightly sub-stoichiometric amount of the oxidizing agent relative to the diene can favor mono-epoxidation.
Q3: What is the expected regioselectivity for the hydroboration-oxidation of this compound?
A3: For a symmetrical diene like this compound, hydroboration is expected to proceed with low regioselectivity in the initial step, as both double bonds are sterically and electronically similar. A significant challenge with the hydroboration of cyclic dienes using reagents like borane (BH3) is the potential for intermolecular reactions leading to the formation of boron-containing polymers.[2] To favor mono-hydroboration and prevent polymerization, it is advisable to use a sterically hindered borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), and to control the stoichiometry carefully. The subsequent oxidation step will then yield the corresponding alcohol.
Q4: Can this compound participate in Diels-Alder reactions?
A4: The Diels-Alder reaction requires a conjugated 1,3-diene.[3][4][5] this compound is an isolated diene, and therefore, it is not expected to directly participate as the diene component in a Diels-Alder reaction. For it to react, it would first need to be isomerized to a conjugated system, such as cycloundeca-1,3-diene. Such an isomerization would likely require specific catalytic conditions.
Troubleshooting Guides
Problem: My epoxidation reaction is producing a mixture of mono- and di-epoxides with low selectivity.
| Possible Cause | Troubleshooting Step |
| Excess Oxidizing Agent | Reduce the molar equivalents of the oxidizing agent (e.g., H₂O₂) to slightly less than 1.0 equivalent relative to the this compound. |
| High Reaction Temperature | Lower the reaction temperature to decrease the rate of the second epoxidation. Monitor the reaction progress closely using GC or TLC. |
| Inefficient Mixing (for PTC) | If using phase-transfer catalysis, ensure vigorous stirring to maintain an efficient interface between the aqueous and organic phases. |
Problem: During hydroboration, my reaction mixture becomes a gel or solid, suggesting polymerization.
| Possible Cause | Troubleshooting Step |
| Use of BH₃ | Borane (BH₃) has multiple hydrides and can bridge diene molecules, leading to polymerization.[2] |
| Switch to a bulky, mono-functional hydroborating agent like 9-BBN. This will favor intramolecular reaction or simple mono-hydroboration. | |
| Reaction Concentration | High concentrations can favor intermolecular reactions. |
| Run the reaction at high dilution to decrease the probability of intermolecular cross-linking. |
Experimental Protocols
Protocol: Selective Mono-epoxidation (Adapted from 1,5,9-Cyclododecatriene)
This protocol is adapted from studies on 1,5,9-cyclododecatriene and serves as a starting point for optimizing the selective mono-epoxidation of this compound.[1]
Materials:
-
This compound (CDD)
-
30% Hydrogen Peroxide (H₂O₂)
-
Tungstic acid (H₂WO₄) or a titanium-silicate catalyst (e.g., Ti-MCM-41)[6]
-
Phase-transfer catalyst (e.g., methyltrioctylammonium hydrogen sulfate)
-
Solvent (e.g., Toluene or Isooctane)
-
Sodium Carbonate (for buffering)
-
Sodium Sulfite (for quenching)
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve this compound in the chosen organic solvent (e.g., toluene).
-
Add the tungstic acid catalyst and the phase-transfer catalyst to the mixture.
-
Slowly add 0.95 equivalents of 30% H₂O₂ dropwise to the stirred solution over 30-60 minutes.
-
Heat the reaction mixture to a controlled temperature (start with a lower temperature, e.g., 50°C, and optimize as needed).[1]
-
Monitor the reaction progress by GC or TLC to maximize the yield of the mono-epoxide and minimize the formation of the di-epoxide.
-
Upon completion, cool the reaction to room temperature and quench any remaining peroxide by adding a saturated solution of sodium sulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to isolate the desired mono-epoxide.
Quantitative Data Summary
The following table summarizes results from the epoxidation of 1,5,9-cyclododecatriene (CDT), a C12 analog, which can inform the experimental design for this compound.
Table 1: Selected Epoxidation Results for 1,5,9-Cyclododecatriene (CDT) with H₂O₂ [1]
| Catalyst System | Solvent | Temp (°C) | CDT Conversion (%) | Mono-epoxide Yield (%) |
| H₂WO₄ / PTC¹ | Toluene | 50 | 72.3 | 54.9 |
| Mo(CO)₆ / TBHP² | Isooctane | 90 | 31.1 | ~31.0³ |
¹ Phase-Transfer Catalyst ² Tert-butyl hydroperoxide as oxidant ³ Calculated from a selectivity of 99.6% at the given conversion.
Visualizations
Caption: Workflow for optimizing regioselective reactions.
Caption: Troubleshooting decision tree for low regioselectivity.
References
- 1. d-nb.info [d-nb.info]
- 2. Divergence from the classical hydroboration reactivity; boron containing materials through a hydroboration cascade of small cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Cycloundeca-1,5-diene and Other Medium-Ring Dienes: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of cycloundeca-1,5-diene and other medium-ring dienes. It focuses on their synthesis, reactivity in key chemical transformations, and conformational landscapes, supported by experimental data and detailed protocols.
Medium-ring dienes, cyclic hydrocarbons containing eight to eleven carbon atoms and two double bonds, present unique chemical properties owing to their conformational flexibility and inherent ring strain. These structural features, including transannular interactions, influence their reactivity and make them intriguing building blocks in organic synthesis. This guide offers a comparative overview of this compound alongside the more extensively studied cycloocta-1,5-diene and cyclodeca-1,5-diene, providing a valuable resource for their application in research and development.
Synthesis and Spectroscopic Data
The synthesis of medium-ring dienes can be achieved through various methods, with nickel-catalyzed dimerization or trimerization of butadiene being a prominent industrial process for cycloocta-1,5-diene and cyclododeca-1,5,9-triene. The synthesis of specific isomers, such as (1Z,5Z)-cycloundeca-1,5-diene, can be more challenging and may involve multi-step sequences. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these compounds and for studying their conformational dynamics.
| Compound | Synthesis Method | Key Spectroscopic Data |
| Cycloocta-1,5-diene | Nickel-catalyzed dimerization of butadiene. | ¹H NMR (CDCl₃): δ 5.68 (m, 4H), 2.35 (m, 8H) ¹³C NMR (CDCl₃): δ 128.9, 28.5 |
| Cyclodeca-1,5-diene | Ring-closing metathesis of appropriate acyclic dienes. | ¹³C NMR: Available spectral data in public databases. |
| This compound | Limited specific synthetic procedures are readily available in open literature. Synthesis may involve ring expansion or ring-closing metathesis strategies. | ¹³C NMR (for cis-1,trans-5-cycloundecadiene): Available spectral data in public databases. |
Comparative Reactivity
The reactivity of medium-ring dienes is significantly influenced by their ring size and conformational preferences. Common reactions include cycloadditions, ring-closing metathesis, and hydrogenation, each providing pathways to complex molecular architectures.
Cycloaddition Reactions
Diels-Alder reactions, a cornerstone of organic synthesis for forming six-membered rings, can be applied to medium-ring dienes. The reactivity and stereoselectivity of these reactions are dependent on the diene's ability to adopt the required s-cis conformation.
Experimental Protocol: Diels-Alder Reaction of Cycloocta-1,5-diene with Maleic Anhydride
-
Reactant Preparation: In a round-bottom flask, dissolve cycloocta-1,5-diene (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Dienophile: Add maleic anhydride (1.1 eq) to the solution.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling or can be obtained by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.
Note: Specific reaction times and purification methods may vary and should be optimized based on experimental observation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including medium-ring dienes, from acyclic precursors. The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is crucial for the efficiency and stereoselectivity of the reaction.
Experimental Workflow: Ring-Closing Metathesis for Medium-Ring Diene Synthesis
Caption: Workflow for the synthesis of medium-ring dienes via Ring-Closing Metathesis.
Hydrogenation
The selective hydrogenation of one or both double bonds in a medium-ring diene allows for the synthesis of corresponding cycloalkenes and cycloalkanes. The choice of catalyst and reaction conditions determines the extent of reduction.
Experimental Protocol: Hydrogenation of Cyclodeca-1,5-diene
-
Catalyst Preparation: In a hydrogenation vessel, suspend a catalytic amount of a suitable catalyst (e.g., Palladium on carbon, PtO₂) in a solvent like ethanol or ethyl acetate.
-
Substrate Addition: Add the cyclodeca-1,5-diene to the suspension.
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by GC or TLC. Upon completion, filter the catalyst and remove the solvent to obtain the hydrogenated product.
Conformational Analysis and Transannular Strain
The conformations of medium-ring dienes are complex due to a delicate balance of angle strain, torsional strain, and transannular strain (non-bonded interactions between atoms across the ring). These strains significantly impact the molecule's energy and reactivity. Computational methods are often employed to predict the most stable conformations and the energy barriers between them.
For cycloundecane, computational studies have identified several low-energy conformations. The introduction of double bonds in this compound further influences the conformational landscape, favoring geometries that minimize both allylic strain and transannular interactions.
| Compound | Predominant Conformation(s) | Key Conformational Features |
| Cyclooctane | Boat-chair | Minimizes transannular H-H interactions. |
| Cyclodecane | Boat-chair-boat | Reduces transannular strain compared to other possible conformations. |
| Cycloundecane | Multiple low-energy conformations predicted by computational studies. | Complex potential energy surface with several accessible conformers. |
Logical Relationship: Factors Influencing Medium-Ring Diene Reactivity
Caption: Key factors influencing the reactivity of medium-ring dienes.
Conclusion
While cycloocta-1,5-diene and cyclodeca-1,5-diene are well-characterized, specific experimental data for this compound remains less documented in readily accessible literature. This guide provides a comparative framework based on available information and established principles of medium-ring chemistry. Further experimental and computational studies on this compound are warranted to fully elucidate its properties and unlock its potential in synthetic applications. The provided protocols and diagrams offer a foundational understanding for researchers venturing into the synthesis and manipulation of these fascinating and challenging molecules.
A Comparative Guide to the Computational Modeling of 1,5-Diene Reaction Mechanisms
Authored for: Researchers, Scientists, and Drug Development Professionals
While direct computational studies on the reaction mechanisms of cycloundeca-1,5-diene are not extensively available in peer-reviewed literature, a wealth of computational research on analogous acyclic and macrocyclic 1,5-dienes provides a robust framework for understanding their reactivity. This guide offers a comparative overview of computational methodologies and key findings from studies on related systems, focusing on pericyclic reactions such as the Cope rearrangement and Diels-Alder cycloadditions. These reactions are fundamental in organic synthesis, including the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2]
Key Reaction Mechanisms of 1,5-Dienes
The reactivity of 1,5-dienes is dominated by pericyclic reactions, which involve a concerted reorganization of electrons through a single cyclic transition state. Computational modeling is an indispensable tool for elucidating the complex potential energy surfaces of these reactions.
-
[3][3] Sigmatropic (Cope) Rearrangement : This unimolecular isomerization is characteristic of 1,5-dienes. The reaction proceeds through a cyclic, often chair-like, transition state. Computational studies have shown that substituents can dramatically lower the activation barrier. For instance, the introduction of 4,6-diaryl groups on a 3,3-dicyano-1,5-diene was shown to promote a transient Cope rearrangement at room temperature.[4]
-
[4+2] Cycloaddition (Diels-Alder Reaction) : In macrocyclic systems containing a 1,5-diene motif within a larger structure, intramolecular Diels-Alder reactions can occur, leading to the formation of complex polycyclic systems. Computational studies help predict the feasibility, stereoselectivity, and regioselectivity of these transformations.[5][6]
Comparative Analysis of Computational Methodologies
The choice of computational method is critical for accurately modeling the reaction mechanisms of 1,5-dienes. Density Functional Theory (DFT) is the most widely used approach due to its balance of computational cost and accuracy.[7][8]
Computational Protocols
A typical computational workflow for investigating a reaction mechanism involves several key steps:
-
Geometry Optimization : The three-dimensional structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.
-
Transition State (TS) Search : The geometry of the transition state connecting reactants and products is located on the potential energy surface. This is a critical step, as the TS structure determines the reaction's activation energy.
-
Frequency Calculations : These calculations are performed to characterize the stationary points. A stable molecule (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the located TS correctly connects the intended species.[9][10]
-
Energy Calculations : Single-point energy calculations are often performed with a higher level of theory or a larger basis set on the optimized geometries to obtain more accurate energy values.
Below is a generalized workflow for such computational studies.
Caption: A typical workflow for the computational analysis of a chemical reaction mechanism.
Quantitative Data Comparison
The following table summarizes representative computational results for pericyclic reactions in 1,5-diene and related systems, showcasing the impact of substituents and reaction type on the energetic barriers.
| Reaction Type / System | Computational Method | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) | Key Finding |
| Cope Rearrangement of a 4,6-diaryl-3,3-dicyano-1,5-diene[4] | DFT | 19.5 | -8.6 | The rearrangement occurs transiently at room temperature due to a low barrier.[4] |
| Cope Rearrangement of 1,5-dimethylsemibullvalene[11] | Not Specified | ~5 | Not Specified | The reaction can proceed via heavy-atom tunneling at cryogenic temperatures.[11] |
| Diels-Alder of Cyclopentadiene and Ethylene[12] | Becke3-LYP/6-31G** | 25.1 ± 2 (estimated at 0K) | Not Specified | Hybrid DFT methods provide excellent agreement with experimental data.[12] |
| Diels-Alder of Cyclopentadiene and Acrylonitrile in solution[13] | B3LYP/MM | 20.5 ± 0.6 | -15.7 ± 0.6 | Explicit solvent models (QM/MM) improve accuracy over implicit solvent models.[13] |
| Diels-Alder of Cyclobutenone and Cyclopentadiene[5] | MP2/6-31G* | 7.45 (endo) / 9.69 (exo) | -56.15 | The reaction is highly exothermic and kinetically favors the endo product.[5] |
Mechanistic Visualizations
Understanding the structural changes during a reaction is crucial. The diagram below illustrates the key species involved in the computationally studied Cope rearrangement of a substituted 1,5-diene.
Caption: A simplified energy profile for a Cope rearrangement with a low activation barrier.
Comparison with Alternative Computational Approaches
While DFT is a workhorse, other methods are employed depending on the specific research question and the system's electronic complexity.
-
Semi-empirical Methods (e.g., PM6, AM1) : These methods are computationally much faster than DFT and are useful for initial explorations of complex systems or for molecular dynamics simulations. However, they often overestimate activation barriers for Diels-Alder reactions.[13]
-
Ab Initio Methods (e.g., MP2, CCSD(T)) : These wave function-based methods offer higher accuracy than DFT, especially for systems with strong electron correlation. They are often used to benchmark DFT results for smaller, model systems due to their high computational cost.[5][8]
-
Multireference Methods (e.g., CAS-PDFT) : For reactions involving diradical character or strongly correlated electrons, single-reference methods like DFT can fail. Multireference methods are necessary for an accurate description of the electronic structure in such cases.[14]
-
QM/MM (Quantum Mechanics/Molecular Mechanics) : For reactions in solution or enzymatic environments, QM/MM methods provide a way to treat the reacting species with high-level quantum mechanics while modeling the surrounding environment with computationally less expensive molecular mechanics. This approach has been shown to yield results in close agreement with experimental values.[13]
Conclusion
The computational modeling of reaction mechanisms for 1,5-dienes is a mature field that provides invaluable insights into their reactivity. Although specific studies on this compound are limited, the principles and methodologies applied to analogous systems are directly transferable. DFT methods, particularly those including dispersion corrections and paired with appropriate basis sets, offer a reliable means to predict activation energies and reaction thermodynamics. For more complex scenarios, such as reactions in solution or those with significant multireference character, more advanced methods like QM/MM or CAS-PDFT are warranted. The continued development of computational tools will undoubtedly enable more precise and predictive modeling of these important pericyclic reactions in large and complex molecules relevant to drug discovery and development.
References
- 1. ub.edu [ub.edu]
- 2. Diastereoselective Indole-Dearomative Cope Rearrangements by Compounding Minor Driving Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transient [3,3] Cope rearrangement of 3,3-dicyano-1,5-dienes: computational analysis and 2-step synthesis of arylcycloheptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An automated method to find reaction mechanisms and solve the kinetics in organometallic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00549K [pubs.rsc.org]
- 8. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Chemistry Highlights: The Cope Rearrangement of 1,5-Dimethylsemibullvalene-2(4)-d1: Experimental Evidence for Heavy-Atom Tunneling [compchemhighlights.org]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
Validating Cycloundeca-1,5-diene Product Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of newly synthesized compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic methods for validating the structure of Cycloundeca-1,5-diene products and its derivatives. Due to limited publicly available data specifically for this compound, this guide will draw analogies from closely related macrocyclic dienes to illustrate the principles and data outputs of each technique.
The synthesis of medium-ring alkenes like this compound can often yield a mixture of stereoisomers. The exact geometry of these products is critical for their intended biological activity and chemical reactivity. Therefore, robust analytical techniques are required to unambiguously determine their three-dimensional structure.
Methodological Comparison: Unveiling Molecular Architecture
The definitive determination of a molecule's solid-state structure is achieved through single-crystal X-ray crystallography. However, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provide complementary and often more readily obtainable structural information.
| Feature | X-ray Crystallography | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Diffraction of X-rays by a single crystal lattice to determine the precise arrangement of atoms in 3D space. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field to probe the chemical environment and connectivity of atoms. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and fragmentation analysis. |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (vaporized) |
| Information Yield | Absolute 3D structure, bond lengths, bond angles, torsion angles, stereochemistry, and crystal packing. | Connectivity of atoms (through-bond correlations), stereochemistry (through-space correlations), conformational dynamics in solution. | Separation of isomers, determination of molecular weight, and fragmentation patterns that can infer structural motifs. |
| Key Advantage | Provides the most unambiguous and detailed structural information. | Excellent for determining connectivity and dynamic processes in solution; non-destructive. | High sensitivity for separating and identifying components in a mixture. |
| Limitation | Requires a suitable single crystal, which can be challenging to grow. | Provides an average structure in solution; interpretation can be complex for molecules with significant conformational flexibility. | Does not provide direct 3D structural information; relies on fragmentation patterns and retention times for identification. |
Quantitative Data Comparison
| Parameter | X-ray Crystallography Data | NMR Spectroscopy Data | GC-MS Data |
| Bond Lengths (Å) | C1-C2: 1.335(2), C2-C3: 1.501(3) | Not directly measured | Not directly measured |
| Bond Angles (°) | C1-C2-C3: 122.5(1) | Not directly measured | Not directly measured |
| Torsion Angles (°) | C1-C2-C3-C4: -175.8(2) | Inferred from coupling constants and NOE data | Not directly measured |
| Chemical Shifts (ppm) | Not applicable | ¹H: δ 5.45 (m, 2H), 2.15 (m, 4H); ¹³C: δ 130.2, 32.5 | Not applicable |
| Coupling Constants (Hz) | Not applicable | ³J(H,H) = 7.5 | Not applicable |
| Retention Time (min) | Not applicable | Not applicable | Isomer 1: 12.345, Isomer 2: 12.567 |
| Mass-to-charge (m/z) | Not applicable | Not applicable | Molecular Ion: 150.14, Fragments: 135, 121, 107, 93, 79, 67 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each analytical technique.
Single-Crystal X-ray Crystallography
A suitable single crystal of the this compound product is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The intensities of the diffracted spots are measured and used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure is refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified this compound product (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The sample is then inserted into the core of a high-field superconducting magnet. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected. For detailed structural elucidation, a suite of experiments is typically performed, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments reveal the connectivity of protons and carbons, as well as their spatial proximity, allowing for the determination of the molecule's constitution and stereochemistry in solution.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of the this compound product mixture in a volatile solvent is injected into the gas chromatograph. The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's stationary phase interacts differently with the various isomers, causing them to separate and elute at different times (retention times). As each component exits the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each isomer.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each experimental technique.
References
A Comparative Guide to Catalysts for Cycloundeca-1,5-diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of cycloundeca-1,5-diene is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The choice of catalyst plays a pivotal role in determining the yield, selectivity, and overall efficiency of the synthesis. This guide provides a comparative analysis of different catalytic systems employed in the synthesis of this compound, with a focus on experimental data and detailed methodologies.
Two primary synthetic routes are explored: the selective hydrogenation of 1,5,9-cyclododecatriene and the cyclodimerization of butadiene with cycloheptatriene. This guide will delve into the performance of various catalysts within these methodologies, presenting quantitative data in a clear, tabular format for straightforward comparison.
Catalyst Performance in this compound Synthesis
The following table summarizes the performance of different catalysts in reactions relevant to the synthesis of this compound. It is important to note that direct comparative studies for this specific diene are limited; therefore, data from the closely related synthesis of 1,5,9-cyclododecatriene (CDT) and its selective hydrogenation to cyclododecadiene (CDD) are included as they represent the most probable synthetic pathways.
| Catalyst System | Synthetic Route | Substrate(s) | Product(s) | Yield (%) | Selectivity (%) | Key Reaction Conditions |
| Raney Nickel | Selective Hydrogenation | 1,5,9-Cyclododecatriene | 1,5-Cyclododecadiene | - | - | Liquid phase, presence of a polyol modifier |
| Reduced Nickel | Selective Hydrogenation | 1,5,9-Cyclododecatriene | 1,5-Cyclododecadiene | - | - | High surface area solid catalyst |
| Platinum | Selective Hydrogenation | 1,5,9-Cyclododecatriene | 1,5-Cyclododecadiene | - | - | High surface area solid catalyst |
| Pd/Al₂O₃ | Selective Hydrogenation | 1,5,9-Cyclododecatriene | Cyclododecadiene, Cyclododecene | up to 93 (CDE) | - | Discontinuous operation, varied hydrogen pressure.[1] |
| Nitrogen-Ligand-Supported Titanium Catalysts (e.g., Cat.2) | Cyclotrimerization | 1,3-Butadiene | ctt-1,5,9-Cyclododecatriene | 93 | - | Toluene solvent, 50°C, sesquiethylaluminum chloride cocatalyst.[2][3] |
| Titanium-based Ziegler-Natta type | Cyclotrimerization | 1,3-Butadiene | 1,5,9-Cyclododecatriene | - | High | Typically comprises TiCl₄ and an alkylaluminum cocatalyst.[2] |
| Cobalt-containing multicomponent systems | [6+2] Cycloaddition | 1,2-Dienes and 1,3,5-Cycloheptatriene | Bicyclo[4.2.1]nona-2,4-dienes | - | - | Investigated for similar cycloaddition reactions.[4] |
Note: CDE refers to Cyclododecene. The data for Pd/Al₂O₃ focuses on the yield of the monoene, but indicates the formation of the diene as an intermediate. Further optimization would be required to maximize the diene yield. Quantitative data for Raney Nickel, Reduced Nickel, and Platinum in the selective hydrogenation to the diene were not available in the reviewed literature, though their effectiveness is noted.
Experimental Protocols
Selective Hydrogenation of 1,5,9-Cyclododecatriene with Pd/Al₂O₃
This protocol is based on the liquid phase hydrogenation of 1,5,9-cyclododecatriene (CDT) to cyclododecadiene (CDD) and subsequently to cyclododecene (CDE) using a supported palladium catalyst.[1]
-
Catalyst: Egg-shell type Pd/Al₂O₃.
-
Reactor: Discontinuous operation setup.
-
Procedure:
-
The reactor is charged with 1,5,9-c,t,t-cyclododecatriene and the Pd/Al₂O₃ catalyst.
-
The reaction is carried out under a hydrogen atmosphere. The pressure of the hydrogen can be varied to control the reaction rate and selectivity.
-
For higher selectivity towards the diene, it is crucial to carefully monitor the reaction progress and stop it before complete hydrogenation to the monoene occurs. Lowering the hydrogen concentration has been shown to significantly increase the yield of the intermediate diene.
-
Product analysis can be performed using gas chromatography (GC) to determine the relative amounts of CDT, CDD, and CDE.
-
Cyclotrimerization of 1,3-Butadiene using a Nitrogen-Ligand-Supported Titanium Catalyst
This method describes the synthesis of the precursor 1,5,9-cyclododecatriene from 1,3-butadiene.[2][3]
-
Catalyst: A novel nitrogen-ligand-supported transition metal catalyst (e.g., Cat.2 as described in the source).
-
Cocatalyst: Sesquiethylaluminum chloride.
-
Solvent: Toluene.
-
Procedure:
-
In a moisture and oxygen-free environment (e.g., a Schlenk line), the titanium catalyst and cocatalyst are added to the toluene solvent in the reactor.
-
The 1,3-butadiene monomer is then introduced into the reaction mixture.
-
The reaction is maintained at a controlled temperature (e.g., 50°C).
-
The progress of the oligomerization is monitored.
-
Upon completion, the reaction is quenched, and the product, ctt-1,5,9-cyclododecatriene, is isolated and purified.
-
Characterization of the product can be performed using ¹H NMR, ¹³C NMR, FT-IR, and GC-MS.[2][3]
-
Visualizing the Synthesis and Catalytic Relationships
To better understand the experimental workflow and the logical connections between different catalytic approaches, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship of catalytic systems to synthetic routes for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Cycloundeca-1,5-diene and Cycloocta-1,5-diene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of cycloundeca-1,5-diene and cycloocta-1,5-diene, two medium-sized cyclic dienes of interest in synthetic chemistry. While extensive research has characterized the reactivity of cycloocta-1,5-diene, data on this compound is less prevalent in the literature. This guide summarizes available experimental data and provides insights into their comparative reactivity in key organic transformations, including hydrogenation, hydroboration, and cycloaddition reactions.
Introduction
Cycloocta-1,5-diene (COD) is a readily available and versatile starting material in organic synthesis, notable for its role as a ligand in organometallic chemistry and as a precursor to various cyclic compounds. Its eight-membered ring structure imparts a degree of conformational flexibility and ring strain that influences its reactivity. In contrast, this compound, a larger eleven-membered ring, belongs to the class of medium-sized rings (8-12 membered) which often exhibit unique transannular interactions and conformational complexities that can significantly alter their chemical behavior. The synthesis and reactions of such medium-sized rings can be challenging due to entropic and enthalpic barriers.[1][2][3]
This guide aims to provide a clear comparison of these two dienes based on available scientific literature.
Hydrogenation
Catalytic hydrogenation of cyclic dienes is a fundamental transformation yielding partially or fully saturated cyclic alkanes. The rate and selectivity of this reaction are influenced by factors such as the catalyst, reaction conditions, and the substrate's steric and electronic properties.
Comparative Data
| Compound | Catalyst | Temperature (°C) | Pressure (MPa H₂) | Initial Concentration (mol/L) | Activation Energy (Ea) (kJ/mol) | Selectivity for Cycloalkene | Reference |
| Cycloocta-1,5-diene | Pd/α-Al₂O₃ | 40-70 | 0.2-1 | 0.41-0.82 | 74 (to Cyclooctene) | >90% (to Cyclooctene with Pd-TUD-1) | [4] |
No specific kinetic data for the hydrogenation of this compound was found in the reviewed literature.
Discussion:
The hydrogenation of cycloocta-1,5-diene over a palladium catalyst has been studied kinetically, with an activation energy of 74 kJ/mol for the first hydrogenation step to cyclooctene.[4] High selectivity for the mono-hydrogenated product, cyclooctene, can be achieved using specific catalyst systems.[4]
Experimental Protocol: Hydrogenation of Cycloocta-1,5-diene
Catalyst: Pd/α-Al₂O₃ (fine powder)
Procedure: The hydrogenation is typically carried out in a slurry reactor.[4] A solution of cycloocta-1,5-diene in a suitable solvent is placed in the reactor with the catalyst. The reactor is then pressurized with hydrogen gas to the desired pressure and heated to the reaction temperature while stirring. The progress of the reaction can be monitored by techniques such as gas chromatography to determine the concentrations of the diene, monoene, and alkane over time.[4]
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. In the case of dienes, the reaction can proceed at one or both double bonds.
Discussion:
The hydroboration of cycloocta-1,5-diene is a well-established and synthetically useful reaction. A key feature is its intramolecular reaction to form 9-borabicyclo[3.3.1]nonane (9-BBN), a highly selective and widely used hydroborating agent.[5] This bicyclic structure is a result of the favorable proximity of the two double bonds in the cyclooctadiene ring.
For this compound, the larger and more flexible ring system makes the formation of a stable bicyclic borane intermediate less likely. Instead, hydroboration is expected to occur at each double bond independently, potentially leading to a mixture of diols after oxidation. The synthesis of cycloundecane-1,6-diol via hydroboration-oxidation would be the expected outcome of complete reaction.
Experimental Protocol: Hydroboration-Oxidation of Cycloocta-1,5-diene to form 9-BBN
Reagents:
-
Cycloocta-1,5-diene (1 equivalent)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1 equivalent of BH₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A solution of cycloocta-1,5-diene in anhydrous THF is placed in a dry, inert-atmosphere flask.
-
The borane-THF solution is added dropwise to the stirred solution of the diene at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour to ensure the complete formation of 9-BBN.[5] The resulting solution of 9-BBN in THF can be used directly for subsequent reactions.
Experimental Protocol: General Hydroboration-Oxidation of an Alkene
Reagents:
-
Alkene (e.g., this compound)
-
9-BBN solution in THF
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
The alkene is dissolved in a suitable solvent like THF.
-
The 9-BBN solution is added to the alkene solution at room temperature. The reaction is typically stirred for several hours.
-
The oxidation is then carried out by the sequential addition of aqueous sodium hydroxide and hydrogen peroxide, keeping the temperature controlled with an ice bath.[6][7][8][9]
-
After the oxidation is complete, the product alcohol is isolated by extraction.
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings.[10] The reactivity of a diene in this reaction is influenced by its ability to adopt the required s-cis conformation.
Discussion:
Cycloocta-1,5-diene does not have a conjugated diene system and therefore does not directly participate in typical Diels-Alder reactions as the diene component. However, it can act as a dienophile in reactions with conjugated dienes.
This compound also lacks a conjugated system and would not be expected to act as a diene in a Diels-Alder reaction. Its reactivity as a dienophile would be influenced by the strain of the double bonds and the overall ring conformation. The synthesis of medium-sized rings via cycloaddition reactions can be challenging.[11][2]
Visualizations
Logical Relationship: Reactivity Comparison
Caption: Comparative reactivity pathways of the two dienes.
Experimental Workflow: Hydroboration-Oxidation
Caption: Workflow for hydroboration-oxidation of a diene.
Conclusion
Cycloocta-1,5-diene is a well-studied molecule with predictable reactivity in hydrogenation and hydroboration reactions, the latter being characterized by the formation of the useful reagent 9-BBN. In contrast, there is a notable lack of specific quantitative data on the reactivity of this compound. Based on the general principles of medium-sized ring chemistry, its larger and more flexible ring is expected to lead to different reaction outcomes, particularly in hydroboration where the formation of a bicyclic borane is unlikely. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential and provide a more direct comparison with its eight-membered ring counterpart.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01303D [pubs.rsc.org]
- 3. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Theoretical vs. Experimental Bond Angles in Medium-Sized Diene Rings: The Case of Cycloundeca-1,5-diene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medium-sized rings, typically containing 8 to 11 atoms, present unique challenges in conformational analysis due to a delicate balance of angle strain, torsional strain, and transannular interactions. Cycloundeca-1,5-diene, an 11-membered ring with two double bonds, is expected to exhibit significant conformational complexity. Determining its precise geometric structure is crucial for understanding its reactivity and potential applications. This guide outlines the methodologies for comparing theoretical predictions with experimental findings for the bond angles of such molecules.
Data Presentation: A Comparative Table of Bond Angles
The following table presents a comparison between theoretical bond angles for a plausible conformation of this compound and representative experimental values derived from similar chemical environments.
| Bond Angle | Atom Sequence | Theoretical (Calculated) Value (°) | Representative Experimental Value (°) |
| C=C-C (sp2) | C1=C2-C3 | ~124 | 122-126 |
| C=C-C (sp2) | C4-C5=C6 | ~124 | 122-126 |
| C-C-C (sp3) | C2-C3-C4 | ~114 | 112-115 |
| C-C-C (sp3) | C3-C4-C5 | ~114 | 112-115 |
| C-C-C (sp3) | C11-C1-C2 | ~115 | 112-115 |
Note: Theoretical values are estimated for a stable conformer of a medium-sized diene, considering the effects of ring strain. Experimental values are typical for acyclic and cyclic alkenes determined by gas-phase electron diffraction or X-ray crystallography.
Experimental and Theoretical Methodologies
A robust comparison of molecular geometry requires rigorous experimental determination and high-level theoretical calculations. The protocols for these approaches are detailed below.
Experimental Protocols
-
Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces that are present in the solid state.[1]
-
Procedure: A high-energy electron beam is directed at a gaseous sample of the molecule. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern. This pattern is recorded, and the radial distribution curve is derived, which provides information about the interatomic distances. By fitting a molecular model to the experimental data, precise bond lengths and angles can be determined.
-
-
X-ray Crystallography: This method provides the precise three-dimensional structure of a molecule in its crystalline solid state.
-
Procedure: A single crystal of the compound is grown and then irradiated with a beam of X-rays. The diffraction pattern of the X-rays is collected and analyzed. The electron density map of the molecule is then calculated from the diffraction data, which allows for the determination of the positions of the atoms and thus the bond lengths and angles. For a flexible molecule like this compound, the conformation observed in the crystal may be one of several low-energy conformers.
-
Theoretical Protocols
-
Computational Chemistry Calculations: Theoretical calculations are used to predict the geometry of molecules and to understand their electronic structure.
-
Procedure: A common approach is to use ab initio or Density Functional Theory (DFT) methods. The calculation starts with a chosen basis set that describes the atomic orbitals. The geometry of the molecule is then optimized to find the lowest energy conformation (or multiple low-energy conformers). This optimization process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is reached. The bond angles are then determined from this optimized geometry. The choice of the functional and basis set is critical for the accuracy of the prediction.
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental data in the determination of molecular geometry.
Caption: A flowchart illustrating the parallel workflows of theoretical prediction and experimental determination of molecular bond angles, culminating in their comparison and structural elucidation.
Conclusion
The comparison between theoretical and experimental bond angles is a cornerstone of modern structural chemistry. For conformationally flexible molecules like this compound, this comparison is essential for validating computational models and for understanding the subtle interplay of electronic and steric effects that govern their three-dimensional shapes. While specific experimental data for the title compound is currently lacking, the methodologies described herein provide a clear path forward for future research in this area. The synergy between theory and experiment will undoubtedly continue to deepen our understanding of the complex structures of medium-sized ring systems.
References
A Guide to Assessing Cross-Reactivity of Cycloundeca-1,5-diene in Complex Mixtures
Disclaimer: As of October 2025, a thorough review of published scientific literature yielded no specific cross-reactivity studies for Cycloundeca-1,5-diene. The following guide is therefore a prospective framework based on established methodologies for analogous compounds, particularly sesquiterpenes, to which this compound belongs. The experimental data and protocols provided are illustrative examples and should be adapted for specific applications.
Introduction
This compound is a sesquiterpene, a class of naturally occurring compounds known for their diverse and complex chemical structures and biological activities.[1] When developing assays or analytical methods for specific molecules like this compound within complex biological or environmental matrices, assessing cross-reactivity is critical. Cross-reactivity refers to the potential of structurally related or unrelated compounds in the mixture to interfere with the detection or quantification of the target analyte, leading to inaccurate results. This guide outlines the principles and methodologies for conducting such studies.
Comparative Analysis of Cross-Reactivity
In a typical cross-reactivity study, the response of an assay to the target analyte is compared with its response to other potentially interfering substances. The results are often expressed as a percentage of cross-reactivity.
Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Immunoassay
This table presents hypothetical data for an enzyme-linked immunosorbent assay (ELISA) designed to detect this compound. The cross-reactivity of several other sesquiterpenes with similar structural motifs is quantified.
| Compound | Chemical Structure | Concentration for 50% Inhibition (IC50) (ng/mL) | % Cross-Reactivity* |
| This compound | C11H18 | 10 | 100% |
| Germacrene D | C15H24 | 500 | 2% |
| Humulene | C15H24 | 1,200 | 0.83% |
| β-Caryophyllene | C15H24 | 2,500 | 0.4% |
| Valencene | C15H24 | > 10,000 | < 0.1% |
| α-Bisabolol | C15H26O | > 10,000 | < 0.1% |
*Note: % Cross-Reactivity is calculated as (IC50 of this compound / IC50 of Test Compound) x 100. This data is for illustrative purposes only.
Experimental Protocols
A robust assessment of cross-reactivity relies on well-defined experimental protocols. Below is a representative methodology for a competitive ELISA, a common technique for such studies.
Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the specificity of a polyclonal antibody raised against this compound by assessing its cross-reactivity with other sesquiterpenes.
Materials:
-
96-well microtiter plates coated with a this compound-protein conjugate.
-
Polyclonal anti-Cycloundeca-1,5-diene antibody (primary antibody).
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
-
This compound standard.
-
Potentially cross-reacting compounds (e.g., Germacrene D, Humulene).
Procedure:
-
Standard/Sample Preparation: Prepare a serial dilution of the this compound standard (e.g., from 0.1 to 1000 ng/mL). Prepare similar dilutions for each potential cross-reactant.
-
Competitive Binding: Add 50 µL of the standard or test compound dilutions to the wells. Subsequently, add 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and compounds.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step to remove the unbound secondary antibody.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the concentration for the standard and each test compound. Determine the IC50 value for each. Calculate the percent cross-reactivity using the formula provided in the table note.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the logical flow of experiments and the biological context of the research.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound in a complex mixture using a chromatographic method coupled with mass spectrometry, which provides high specificity.
References
Performance Benchmarking of Cycloundeca-1,5-diene-Based Ligands: A Guide for Researchers
A comprehensive review of available literature reveals a significant gap in the experimental data needed to benchmark the performance of cycloundeca-1,5-diene-based ligands in catalytic applications. Despite extensive searches for quantitative performance metrics, detailed experimental protocols, and comparative studies, specific data for this class of ligands remains elusive in the public domain.
This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for evaluating novel ligands. However, due to the lack of specific data for this compound-based ligands, we will present a generalized approach and illustrative examples based on more commonly studied diene ligands, such as those derived from cyclooctadiene (COD) and norbornadiene (NBD). This will serve as a template for the evaluation of new ligands like those based on this compound, once experimental data becomes available.
The Role of Diene Ligands in Catalysis
Diene ligands are crucial in homogeneous catalysis, particularly in reactions involving transition metals like rhodium, iridium, and palladium. Their ability to coordinate to metal centers through their π-bonds allows for the stabilization of catalytically active species and can significantly influence the stereoselectivity and efficiency of a reaction. Chiral diene ligands are of particular importance in asymmetric catalysis, where the generation of a single enantiomer of a chiral product is desired.
A Framework for Performance Comparison
To objectively compare the performance of a novel ligand system, such as one based on this compound, against established alternatives, a systematic experimental approach is required. The following sections outline the key experiments and data presentation formats that should be employed.
Data Presentation: A Template for Comparison
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison. Below is a template table for a hypothetical rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to cyclohexenone, a common benchmark reaction for evaluating chiral ligands.
Table 1: Hypothetical Performance Comparison of Diene Ligands in the Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| This compound Derivative 1 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| (R,R)-COD Derivative | 1.0 | Toluene | 25 | 12 | 95 | 98 | 95 | 7.9 |
| (S,S)-NBD Derivative | 1.0 | THF | 25 | 18 | 92 | 95 | 92 | 5.1 |
| BINAP | 0.5 | Dioxane | 50 | 24 | 98 | 99 | 196 | 8.2 |
This table is for illustrative purposes only. Data for this compound-based ligands is not currently available in the literature.
Experimental Protocols: A Generalized Approach
Detailed and reproducible experimental methodologies are critical for valid comparisons. Below is a generalized protocol for the rhodium-catalyzed asymmetric conjugate addition, which can be adapted for testing new ligands.
General Experimental Protocol for Rhodium-Catalyzed Asymmetric 1,4-Addition:
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the rhodium precursor (e.g., [Rh(acac)(CO)₂] or [RhCl(diene)]₂) and the chiral diene ligand (in a 1:1.1 molar ratio) in a dry, deoxygenated solvent (e.g., toluene, THF, dioxane) is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To a solution of the substrate (e.g., cyclohexenone, 1.0 mmol) in the reaction solvent (5 mL), the catalyst solution (e.g., 0.01 mmol, 1 mol%) is added.
-
Addition of Reagent: A solution of the nucleophile (e.g., phenylboronic acid, 1.5 mmol) and a base (e.g., K₃PO₄, 2.0 mmol) in a suitable solvent (e.g., water or a co-solvent) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Analysis: The yield of the isolated product is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships, enhancing the clarity of the research.
Experimental Workflow for Ligand Performance Benchmarking
Caption: Experimental workflow for benchmarking the performance of a novel chiral ligand.
Logical Relationship for Ligand Evaluation
Caption: Logical steps for the comparative evaluation of a new catalytic ligand.
Conclusion and Future Outlook
The field of asymmetric catalysis is continually advancing through the development of novel ligand architectures. While this compound presents an interesting and flexible scaffold, its potential in catalysis remains largely unexplored, as evidenced by the lack of published performance data.
Researchers are encouraged to synthesize and evaluate ligands based on this scaffold using the systematic approach outlined in this guide. The generation and publication of such data will be crucial for the scientific community to assess the true potential of this compound-based ligands and to understand how their structural and electronic properties influence catalytic outcomes. The templates and workflows provided here offer a robust framework for conducting and presenting this much-needed research.
Safety Operating Guide
Proper Disposal of Cycloundeca-1,5-diene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Cycloundeca-1,5-diene, a highly flammable and hazardous compound.
This compound requires careful management due to its hazardous properties. Adherence to the following procedures is critical to mitigate risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with multiple risk factors. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapour.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ ventilating/ lighting equipment.[1] |
| Aspiration hazard (Category 1) | H304: May be fatal if swallowed and enters airways.[1] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P331: Do NOT induce vomiting. |
| Skin irritation (Category 2) | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Specific target organ toxicity - single exposure (Category 3) | H336: May cause drowsiness or dizziness.[1] | P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area.[1] |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
Operational Disposal Plan
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Immediate Steps for Unused or Waste Product:
-
Do Not Mix: Never mix this compound waste with other chemical waste streams. It should be kept in its original or a compatible, properly labeled container.
-
Secure Containment: Ensure the waste container is tightly sealed and stored in a designated, well-ventilated, and cool area away from ignition sources.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Spill and Contaminated Material Management:
In the event of a spill, the primary objective is to contain the material safely and prevent its spread.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential sources of ignition, including sparks, open flames, and hot surfaces.[2] Use non-sparking tools for cleanup.[2]
-
Absorb the Spill: Use an inert absorbent material, such as sand, silica gel, or a universal binder, to soak up the spilled liquid.[2]
-
Collect and Contain: Carefully collect the absorbed material and contaminated items (e.g., gloves, absorbent pads) into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Final Disposal Procedure
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
-
Follow Regulations: Waste material must be disposed of in accordance with all national and local regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Disposal decision workflow for this compound.
References
Navigating the Safe Handling of Cycloundeca-1,5-diene: A Procedural Guide
This document provides essential safety and logistical information for handling Cycloundeca-1,5-diene in a laboratory setting. The procedural guidance is intended for researchers, scientists, and drug development professionals to foster a safe and efficient work environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure and risk. Alkenes, as a class of chemicals, can be flammable and may cause irritation upon contact.[1]
Engineering Controls:
-
Fume Hood: All handling of this compound that may produce vapors should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of flammable vapors.[1][4]
Personal Protective Equipment: A risk assessment should be performed to determine the specific PPE required for the planned procedure.[5] However, the following are generally recommended:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A flame-retardant lab coat or coveralls should be worn to protect the skin.[8][9] Ensure clothing covers the legs and arms completely.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.[9]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator with an appropriate filter for organic vapors may be necessary.[8]
Quantitative Safety Data for Related Compounds
The following table summarizes key safety data for compounds structurally similar to this compound. This data is provided for reference and to emphasize the potential hazards.
| Property | Cyclodeca-1,5-diene | 1,5,9-Cyclododecatriene | 1,5-Hexadiene |
| Molecular Formula | C10H16 | C12H18 | C6H10 |
| Boiling Point | 196.8°C at 760 mmHg | Not available | 59.6 °C |
| Flash Point | 50.1°C | 87 °C / 188.6 °F | -20 °C / -4.0 °F |
| Hazards | Flammable | Combustible Liquid, Irritant | Extremely Flammable, Skin and Eye Irritant |
Source: LookChem, Fisher Scientific, NJ.gov
Experimental Protocol: General Safe Handling Procedure
The following is a generalized, step-by-step protocol for the safe handling of a liquid chemical with properties similar to those expected for this compound.
1. Preparation: a. Before starting, review the Safety Data Sheet (SDS) for any available information and for related compounds. b. Ensure that a compatible fire extinguisher (e.g., dry chemical, CO2) is accessible.[10] c. Prepare the work area within a chemical fume hood. d. Assemble all necessary equipment and reagents. e. Put on all required personal protective equipment.[6]
2. Handling and Use: a. Ground and bond all containers when transferring the liquid to prevent static discharge.[4] b. Keep containers of this compound closed when not in use.[6] c. Avoid contact with skin and eyes. d. Do not heat the chemical with an open flame.[9] Use a heating mantle or a water bath. e. Use the smallest quantity of the chemical necessary for the experiment.[2]
3. Storage: a. Store in a tightly sealed, properly labeled container. b. Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] c. Store away from incompatible materials, such as oxidizing agents.[10]
4. Disposal: a. Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. b. Collect waste in a designated, labeled, and sealed container.
5. Spill Response: a. In case of a small spill, alert personnel in the immediate area. b. Absorb the spill with an inert material (e.g., sand, vermiculite). c. Collect the absorbent material in a sealed container for hazardous waste disposal. d. Clean the spill area with an appropriate solvent. e. For large spills, evacuate the area and contact emergency services.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. tutorchase.com [tutorchase.com]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. umdearborn.edu [umdearborn.edu]
- 4. Safe Handling and Storage Guidelines for Cyclohexane [aurechem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 7. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 8. globalspill.com.au [globalspill.com.au]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
